molecular formula C12H10F2N2 B8240287 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

カタログ番号: B8240287
分子量: 220.22 g/mol
InChIキー: MCHPYFPUJHBZMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2,6-difluoropyridin-4-yl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHPYFPUJHBZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. This compound is a significant scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors, analogous to the FDA-approved drug Nilotinib.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] Each synthetic step is meticulously detailed, providing insights into the rationale behind the choice of reagents and reaction conditions to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 3-(Pyridin-4-yl)aniline Scaffold

The 3-(Pyridin-4-yl)aniline moiety is a privileged structural motif in modern drug discovery, forming the core of numerous targeted therapies. Its importance is highlighted by its presence in Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myelogenous leukemia (CML).[1][2] Nilotinib functions by targeting the Bcr-Abl kinase, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[3] The aniline and pyridine components of the scaffold are crucial for binding to the ATP pocket of the kinase, thereby inhibiting its activity and downstream signaling pathways.[5]

The target molecule of this guide, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, represents a valuable analogue for the development of new kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. The incorporation of fluorine atoms on the pyridine ring can enhance metabolic stability and binding affinity.[6] This guide details a reliable and scalable synthetic route to access this key intermediate, empowering researchers to explore its potential in novel drug candidates.

Overall Synthetic Strategy

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is most efficiently achieved through a convergent synthesis strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forges the critical C-C bond between two key building blocks: an aryl halide and an organoboron compound.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 2,6-Difluoropyridine 2,6-Difluoropyridine 4-Bromo-2,6-difluoropyridine 4-Bromo-2,6-difluoropyridine 2,6-Difluoropyridine->4-Bromo-2,6-difluoropyridine Bromination Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-Bromo-2,6-difluoropyridine->Suzuki-Miyaura Coupling Aryl Halide 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methyl-3-nitroaniline->2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Borylation 3-Amino-4-methylphenylboronic acid pinacol ester 3-Amino-4-methylphenylboronic acid pinacol ester 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane->3-Amino-4-methylphenylboronic acid pinacol ester Reduction 3-Amino-4-methylphenylboronic acid pinacol ester->Suzuki-Miyaura Coupling Organoboron Reagent 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Suzuki-Miyaura Coupling->3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Final Product

Caption: Overall synthetic workflow for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Synthesis of Precursor 1: 4-Bromo-2,6-difluoropyridine

The first key intermediate is the electrophilic coupling partner, 4-bromo-2,6-difluoropyridine. This compound can be synthesized from commercially available 2,6-difluoropyridine via electrophilic bromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2,6-difluoropyridine proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the fluorine atoms at the 2 and 6 positions further deactivate the ring. The reaction is typically carried out using a strong brominating agent in the presence of a Lewis or Brønsted acid catalyst to generate a more potent electrophile. The substitution occurs at the 4-position, which is the least deactivated position and para to the nitrogen atom.

Experimental Protocol: Bromination of 2,6-Difluoropyridine

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,6-DifluoropyridineC₅H₃F₂N115.08
BromineBr₂159.81
Fuming Sulfuric AcidH₂SO₄ + SO₃-
Sodium SulfiteNa₂SO₃126.04
DichloromethaneCH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) in a round-bottom flask cooled in an ice-water bath, slowly add 2,6-difluoropyridine (1.0 eq).

  • Once the addition is complete, slowly add bromine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition of bromine, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium sulfite until the orange color disappears.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-bromo-2,6-difluoropyridine as a colorless liquid.[7][8]

Synthesis of Precursor 2: 3-Amino-4-methylphenylboronic acid pinacol ester

The second key intermediate is the nucleophilic coupling partner, 3-amino-4-methylphenylboronic acid pinacol ester. A practical route to this compound involves a two-step sequence starting from 4-methyl-3-nitroaniline: borylation of the corresponding aryl halide followed by reduction of the nitro group. A more direct approach starts from 4-bromo-2-nitrotoluene.

Step 1: Borylation of 4-Bromo-2-nitrotoluene

The initial step involves the conversion of 4-bromo-2-nitrotoluene to its corresponding boronic acid pinacol ester. This is commonly achieved via a palladium-catalyzed Miyaura borylation reaction.

Reaction Mechanism: Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The catalytic cycle is similar to that of the Suzuki-Miyaura coupling and involves oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of 2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.03
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.70
Potassium Acetate (KOAc)CH₃COOK98.14
1,4-Dioxane (anhydrous)C₄H₈O₂88.11

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-nitrotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.[7]

Step 2: Reduction of the Nitro Group

The final step in the synthesis of the second precursor is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and chemoselectivity, leaving the boronic ester intact.[9]

Reaction Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen gas adsorbs onto the surface of the catalyst, where it is activated. The nitro group is then reduced to an amine through a series of intermediates.

Experimental Protocol: Synthesis of 3-Amino-4-methylphenylboronic acid pinacol ester

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-(4-Methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₃H₁₈BNO₄263.10
Palladium on Carbon (10% Pd/C)Pd/C-
Ethanol or Ethyl Acetate--
Hydrogen GasH₂2.02

Procedure:

  • To a solution of 2-(4-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford 3-amino-4-methylphenylboronic acid pinacol ester as a solid, which can often be used in the next step without further purification.[9]

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both key precursors in hand, the final step is the Suzuki-Miyaura cross-coupling reaction to assemble the target molecule, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[4][10]

Suzuki_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-X [Ar-Pd(II)L_n-X] Oxidative_Addition->Aryl-Pd(II)-X Ar-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar' [Ar-Pd(II)L_n-Ar'] Transmetalation->Aryl-Pd(II)-Ar' Ar'-B(OR)₂ Base Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Sources

Physicochemical properties of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. As this molecule is not extensively characterized in public literature, this document synthesizes data from its constituent fragments, incorporates predictive insights based on structure-property relationships, and presents authoritative, field-proven protocols for its empirical characterization. This guide is designed to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge required for the effective handling, formulation, and development of this and similar chemical entities.

Introduction and Molecular Overview

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a bi-aryl amine derivative that merges two key pharmacophoric fragments: a substituted aniline (p-toluidine) and a difluorinated pyridine ring. The strategic placement of fluorine atoms on the pyridine ring is a common tactic in modern medicinal chemistry to modulate electronic properties, pKa, lipophilicity, and metabolic stability. The aniline moiety provides a basic handle and a platform for further derivatization.

Understanding the fundamental physicochemical properties of this molecule is paramount for any research or development endeavor. These parameters govern its solubility, permeability, potential for oral absorption, and interaction with biological targets, thereby directly influencing its viability as a drug candidate. This guide establishes the chemical identity of the molecule and delves into its key properties, providing both theoretical context and practical methodologies for their determination.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is the bedrock of reproducible science. The structure of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is defined by a 4-methylaniline (p-toluidine) core substituted at the 3-position with a 2,6-difluoropyridin-4-yl group.

  • IUPAC Name: 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

  • Molecular Formula: C₁₂H₁₀F₂N₂

  • Molecular Weight: 220.22 g/mol

  • CAS Number: Not assigned in major public databases as of the date of this publication.

The diagram below illustrates the molecular structure and numbering convention.

Figure 1: Molecular structure of the title compound.

Core Physicochemical Properties: A Synthesized View

Property4-methylaniline (Analog)4-Amino-2,6-difluoropyridine (Analog)3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (Predicted)Rationale & Significance for Drug Development
Physical Form Colorless to pale yellow solid[1][2]White solid[3]Expected to be a solid at room temperatureAffects handling, formulation (e.g., solid dosage forms), and dissolution rate.
Melting Point (°C) 41-46124-125[4]Estimated: 130-160A higher melting point suggests strong crystal lattice energy, which can negatively impact solubility.
Boiling Point (°C) ~200[1][5]N/AEstimated: >350High boiling point is expected due to increased molecular weight and polarity. Low volatility is typical for drug-like molecules.
Aqueous Solubility Slightly soluble (~7 g/L)Data not availablePredicted: Low to very lowA critical parameter for oral bioavailability. Low solubility often requires formulation strategies for enhancement.
logP (Octanol/Water) 1.4[6]0.4 (Predicted)[7]Estimated: 2.8 - 3.5 Measures lipophilicity. This range suggests good membrane permeability but may also indicate potential for high plasma protein binding and lower aqueous solubility.
pKa (Most Basic) 4.39 (Anilinium ion)~3.5 (Pyridinium ion, estimated)Estimated: 2.5 - 3.5 The electron-withdrawing difluoropyridine ring is expected to significantly decrease the basicity of the aniline nitrogen, impacting salt formation and solubility at physiological pH.

In-Depth Analysis of Key Parameters

Lipophilicity (logP)

The partition coefficient (logP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The predicted logP range of 2.8-3.5 for the title compound is a significant increase from its parent aniline (logP 1.4)[6]. This is driven by the addition of the large, relatively non-polar difluoropyridine ring. While the fluorine atoms are highly electronegative, their effect on overall lipophilicity in aromatic systems is complex and often increases logP.

  • Expertise & Causality: A logP in this range is often considered optimal for passive diffusion across cell membranes. However, it also presents a risk. High lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins (reducing the free fraction of the drug), and greater uptake into adipose tissue, which can prolong the half-life but also delay onset of action. It may also increase the likelihood of interactions with promiscuous targets like hERG or P450 enzymes.

Acidity and Basicity (pKa)

The compound possesses two potential basic centers: the aniline nitrogen and the pyridine nitrogen.

  • Aniline Nitrogen: The pKa of p-toluidine's conjugate acid is ~4.39. However, the strongly electron-withdrawing 2,6-difluoropyridinyl substituent at the ortho position will dramatically reduce the electron density on the aniline nitrogen. This inductive effect significantly weakens its basicity. The predicted pKa of 2.5-3.5 means that at physiological pH (~7.4), the aniline nitrogen will be almost exclusively in its neutral, unprotonated form.

  • Pyridine Nitrogen: The pKa of pyridine is ~5.2. The two electron-withdrawing fluorine atoms at the 2 and 6 positions will substantially decrease the basicity of the pyridine nitrogen, likely lowering its pKa to a value below 1.

  • Trustworthiness & Implications: The low basicity has profound consequences. The compound will not be readily protonated in the stomach (pH 1-2) or blood (pH 7.4). This makes forming a simple hydrochloride salt for solubility enhancement challenging and likely ineffective, as the salt would likely disproportionate back to the free base in neutral media. This property must be considered early in any formulation or salt screening strategy.

Authoritative Experimental Protocols

To move from prediction to empirical data, rigorous and standardized experimental protocols are required. The following sections detail the gold-standard methodologies for determining thermodynamic solubility and logP.

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound, which is the most stable and relevant value for drug development decisions.[8][9][10]

G Workflow for Thermodynamic Solubility Assay A 1. Preparation Add excess solid compound to a vial with aqueous buffer (e.g., PBS, pH 7.4). B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet excess solid. B->C D 4. Sampling Carefully remove a known volume of the clear supernatant. C->D E 5. Analysis Quantify compound concentration using a validated LC-MS or HPLC-UV method against a standard curve. D->E F 6. Calculation Report solubility in µg/mL or µM. E->F

Figure 2: Standard workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a glass vial. The presence of visible solid is necessary to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached between the solid and dissolved states.[8]

  • Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully aspirate an aliquot of the clear supernatant. To avoid disturbing the pellet, it is best practice to take the sample from the top half of the liquid.

  • Quantification: Prepare a standard curve of the test compound in a suitable organic solvent (like DMSO or acetonitrile). Dilute the collected supernatant into the same solvent. Analyze both the standards and the sample via a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.

Protocol: LogP Determination by Shake-Flask Method

This is the "gold standard" method for logP measurement and is recommended by regulatory agencies for its accuracy when performed correctly.[11][12][13][14]

G Workflow for Shake-Flask LogP Determination A 1. Pre-saturation Shake equal volumes of 1-octanol and buffer (pH 7.4) together for 24h. Allow phases to separate. B 2. Compound Addition Dissolve a small amount of compound in the pre-saturated octanol phase. A->B C 3. Partitioning Add a known volume of pre-saturated buffer to the octanol solution. Shake vigorously for 1-2 hours. B->C D 4. Equilibration & Separation Allow phases to fully separate via gravity or centrifugation (1-24 hours). C->D E 5. Sampling & Analysis Sample both the top (octanol) and bottom (aqueous) layers. Analyze concentration in each by HPLC-UV. D->E F 6. Calculation LogP = log([Conc]octanol / [Conc]aqueous) E->F

Figure 3: Standard workflow for LogP determination.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Mix equal volumes of 1-octanol and the relevant aqueous buffer (e.g., PBS, pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated 1-octanol. The concentration should be chosen to be detectable in both phases after partitioning.

  • Partitioning: In a clean vial, add a precise volume of the octanol stock solution (e.g., 2 mL) and an equal volume of the pre-saturated aqueous buffer (e.g., 2 mL).

  • Equilibration: Seal the vial and shake it gently for at least 1 hour to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Let the vial stand until the layers are clearly separated. For stable emulsions, centrifugation at a low speed can be used to break them.

  • Sampling and Analysis: Carefully withdraw an aliquot from the top (octanol) and bottom (aqueous) layers.

  • Quantification: Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV. A standard curve should be prepared for accurate measurement.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .

Conclusion

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a molecule with physicochemical properties that place it in an interesting, albeit challenging, region of chemical space for drug discovery. Its predicted moderate-to-high lipophilicity suggests good potential for membrane permeability, but this is counterbalanced by an expected low aqueous solubility and very weak basicity, which may complicate oral formulation and salt selection. The provided analysis, based on sound chemical principles and data from analogous structures, serves as a robust starting point for its investigation. The detailed experimental protocols included herein provide a clear path forward for obtaining the empirical data necessary to validate these predictions and guide the compound's progression through the drug discovery pipeline.

References

  • PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]

  • P-Toluidine: Properties, Applications, and Safety Guidelines. (n.d.). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, January 11). P-TOLUIDINE. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-AMINO-2,6-DIFLUOROPYRIDINE CAS#: 63489-58-7. Retrieved from [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of 4-amino pyridine a model pollutant. Retrieved from [Link]

  • Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

  • ResearchGate. (2024, July 21). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

[1]

Executive Summary & Structural Logic
  • Compound Name: 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline[1]

  • Molecular Formula: C₁₂H₁₀F₂N₂[1]

  • Molecular Weight: 220.22 g/mol [1]

  • Key Structural Features:

    • Aniline Core: Electron-rich, directing ortho/para substitution.[1] The methyl group at C4 provides a distinct singlet handle in NMR.[1]

    • Difluoropyridine Moiety: Electron-deficient ring.[1] The 2,6-difluoro substitution pattern creates a unique electronic signature, significantly impacting chemical shifts and coupling constants (

      
      , 
      
      
      ).[1]
Synthesis & Formation Pathway

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted boronic acid or protodeboronation byproducts). The primary route involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

SynthesisWorkflowStart13-Bromo-4-methylaniline(Electrophile)CatalystPd(dppf)Cl2 / K2CO3Dioxane/H2O, 90°CStart1->CatalystStart22,6-Difluoropyridine-4-boronic acid(Nucleophile)Start2->CatalystByproductProtodeboronation(Impurity)Start2->ByproductSide ReactionProduct3-(2,6-Difluoropyridin-4-yl)-4-methylaniline(Target)Catalyst->ProductSuzuki Coupling

Figure 1: Standard synthetic pathway via Suzuki-Miyaura coupling.[1] Note the potential for protodeboronation of the fluorinated pyridine species.[1]

Spectroscopic Profile: Nuclear Magnetic Resonance (NMR)
A. ¹H NMR (Proton NMR)
  • Solvent: DMSO-d₆ (Recommended for solubility of polar anilines)[1]

  • Frequency: 400 MHz or higher

  • Diagnostic Features: The spectrum is defined by the interplay between the asymmetric aniline ring and the symmetric (locally) difluoropyridine ring.

Resonance (

ppm)
MultiplicityIntegralAssignmentCoupling Constants (

)
Structural Insight
4.90 - 5.10 Broad Singlet2H-NH₂N/AExchangeable protons; shift varies with concentration/water content.[1]
2.05 - 2.15 Singlet3H-CH₃N/ADiagnostic methyl handle; typically shielded by the aromatic ring current.[1]
6.35 - 6.45 Doublet of Doublets1HAr-H (C6)

Hz,

Hz
Protons ortho to the amino group are shielded (upfield).[1]
6.50 - 6.60 Doublet1HAr-H (C2)

Hz
Located between the amino group and the pyridine ring.[1]
6.90 - 7.00 Doublet1HAr-H (C5)

Hz
Ortho to the methyl group.[1]
7.30 - 7.45 Singlet (or Triplet)2HPy-H (C3', C5')

Hz
The 2,6-difluoro substitution makes H3' and H5' chemically equivalent.[1] They often appear as a triplet due to long-range coupling with the two Fluorine atoms.[1]

Expert Insight: The protons on the pyridine ring (H3', H5') are the most critical for confirmation. Due to the 2,6-difluoro substitution, these protons are chemically equivalent and will show splitting primarily due to the fluorine atoms (

1
B. ¹³C NMR (Carbon NMR)
  • Solvent: DMSO-d₆

  • Key Feature: Carbon-Fluorine (

    
    ) coupling is the dominant feature, causing significant splitting (doublets/triplets) and requiring careful peak picking.[1]
    
Resonance (

ppm)
SplittingAssignmentCoupling (

)
161.0 - 164.0 Doublet of Doublets (dd)C-F (C2', C6')

Hz
155.0 - 158.0 SingletC-NH₂ (C1)N/A
146.0 - 148.0 TripletC-Py (C4')

Hz
138.0 - 140.0 SingletC-Me (C4)N/A
130.0 - 132.0 SingletAr-C (C3)N/A
105.0 - 108.0 DoubletC-Py (C3', C5')

Hz
17.0 - 18.0 Singlet-CH₃N/A
Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Expected Ion: [M+H]⁺

  • Monoisotopic Mass: 220.08 Da[1]

  • Observed m/z: 221.09 ± 0.1[1]

Fragmentation Logic (MS/MS): High-energy collision dissociation (HCD) typically yields characteristic neutral losses.[1]

MassSpecFragmentationParentParent Ion [M+H]+m/z = 221.09Frag1Loss of Methyl (-CH3)[M-15]+Parent->Frag1-15 DaFrag2Loss of HF (-20)[M-20]+Parent->Frag2-20 Da (Characteristic of Fluorinated Aromatics)Frag3Loss of NH3 (-17)[M-17]+Parent->Frag3-17 Da (Aniline)

Figure 2: Predicted fragmentation pathway.[1] The loss of HF (20 Da) is diagnostic for fluorinated aromatic rings.[1]

Infrared (IR) Spectroscopy
  • Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Diagnostic Bands:

Wavenumber (cm⁻¹)IntensityAssignmentNote
3300 - 3450 Medium, BroadN-H StretchPrimary amine doublet (symmetric/asymmetric).[1]
1620 - 1640 StrongN-H BendScissoring vibration of the primary amine.
1580 - 1600 StrongC=C / C=N StretchAromatic ring breathing modes (Pyridine/Benzene).[1]
1100 - 1250 Very StrongC-F StretchDiagnostic for the fluorinated pyridine ring.[1]
Experimental Protocols (Self-Validating Systems)

To ensure data integrity (Trustworthiness), follow these standardized workflows.

Protocol A: NMR Sample Preparation
  • Massing: Weigh 5.0 – 10.0 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (CDCl₃) may not fully dissolve the polar aniline, leading to broadened peaks or missing signals.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

    • Validation: A clear solution ensures high signal-to-noise ratio (SNR) and sharp shimming.[1]

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

    • Validation: The target peak should align with the major UV signal and the extracted ion chromatogram (EIC) for m/z 221.1.[1]

References
  • Suzuki-Miyaura Coupling in Drug Discovery

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • NMR of Fluorinated Pyridines

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for F-H coupling patterns).

  • Characterization of Aniline Intermediates

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (General reference for Aniline/Pyridine shifts).

  • Analogous Kinase Inhibitor Synthesis (c-Met)

    • Cui, J. J., et al. (2011).[1] Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode. Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] (Provides spectral data for similar 2-aminopyridine/aniline biaryl scaffolds).[1]

A Guide to the Comprehensive Crystal Structure Analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Case Study for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. The strategic incorporation of a difluoropyridine moiety into pharmacologically relevant scaffolds is a key strategy in modern drug discovery, offering modulation of physicochemical properties such as metabolic stability and binding affinity.[1][2] A thorough understanding of the three-dimensional structure of such molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines a systematic approach, from synthesis and crystallization to advanced structural analysis and computational corroboration, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. Pyridine derivatives, in particular, are prevalent scaffolds in numerous approved drugs.[2] The target molecule, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, combines these features, making its structural elucidation a subject of significant interest for understanding its potential as a therapeutic agent. A precise determination of its crystal structure can reveal key intermolecular interactions and packing motifs that govern its solid-state properties.

Synthesis and Crystallization

A robust synthetic and crystallization strategy is the foundation of any successful crystal structure analysis. The following proposed synthesis and crystallization protocols are based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can be achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and boronic acids.[3]

Step-by-Step Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-bromo-3-methylaniline (1.0 eq.), 2,6-difluoropyridine-4-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst and Ligand: In a separate vial, prepare a mixture of Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the Schlenk flask via cannula.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Synthesis_Workflow Reactants 4-bromo-3-methylaniline + 2,6-difluoropyridine-4-boronic acid Reaction Suzuki-Miyaura Coupling (90°C) Reactants->Reaction Catalyst Pd(OAc)2, PPh3, K2CO3 Catalyst->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Purification->Product

Caption: Proposed Suzuki-Miyaura synthesis of the title compound.

Crystallization Strategy

Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Step-by-Step Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane) to determine solubility.

  • Slow Evaporation: Prepare saturated solutions of the compound in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: Prepare a near-saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer to a refrigerator (4°C) to promote crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[4][5]

Data Collection

Instrumentation: Data collection is typically performed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5][6]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[7]

SCXRD_Workflow cluster_experiment Experimental cluster_computation Computational Crystal Single Crystal Selection Mounting Goniometer Mounting Crystal->Mounting DataCollection X-ray Diffraction Data Collection (100 K) Mounting->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (e.g., SHELXT) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Analysis Structural Analysis & Visualization Refinement->Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process is typically performed using specialized software packages such as Olex2, which provides a graphical user interface for programs like SHELXT (for structure solution) and SHELXL (for refinement).[8][9][10][11][12]

Step-by-Step Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Final Model Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unresolved electron density.

Structural Analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (Hypothetical Data)

The following is a hypothetical but plausible analysis based on the expected chemical nature of the title compound.

Crystallographic Data
ParameterHypothetical Value
Chemical formulaC₁₂H₁₀F₂N₂
Formula weight216.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)973.4
Z4
Density (calculated) (g/cm³)1.476
Temperature (K)100
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120
Molecular Geometry

The refined structure would be expected to show a non-planar conformation, with a significant dihedral angle between the planes of the aniline and difluoropyridine rings. This twisting is a common feature in biaryl systems and is influenced by steric hindrance between the ortho-hydrogens of the aniline ring and the fluorine atoms of the pyridine ring. Bond lengths and angles would be consistent with standard values for similar aromatic systems.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14][15][16][17]

  • N-H···N Hydrogen Bonding: A classical hydrogen bond is expected between the amine group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or dimers.

  • C-H···F Interactions: The fluorine atoms are likely to participate in weak C-H···F hydrogen bonds with hydrogen atoms from the methyl group and the aromatic rings of neighboring molecules.

  • π-π Stacking: Offset π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall crystal packing.

Intermolecular_Interactions Molecule_A Molecule A 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Molecule_B Molecule B 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Molecule_A->Molecule_B N-H···N Hydrogen Bond Molecule_C Molecule C 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···F Interaction

Caption: Key intermolecular interactions in the crystal lattice.

Computational Corroboration with Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing and validating experimental crystallographic data.[18][19][20][21]

Methodology:

  • Geometry Optimization: The geometry of a single molecule of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can be optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Comparison with Experimental Data: The optimized geometry can be compared with the experimental geometry obtained from SC-XRD. This comparison can help to understand the effects of crystal packing on the molecular conformation.

  • Analysis of Intermolecular Interactions: The energies of the key intermolecular interactions identified in the crystal structure (e.g., hydrogen bonds, π-π stacking) can be calculated to quantify their relative strengths.

  • Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for further validation of the structure.

Conclusion

The comprehensive crystal structure analysis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, as outlined in this guide, provides critical insights into its three-dimensional structure and intermolecular interactions. This knowledge is fundamental for understanding its structure-property relationships and for guiding further efforts in drug design and development. The integration of experimental SC-XRD data with computational DFT calculations offers a powerful and self-validating approach to structural elucidation in modern chemical research.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. (n.d.). Retrieved from [Link]

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed. (2017, June 1). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]

  • The Hirshfeld Surface - CrystalExplorer. (n.d.). Retrieved from [Link]

  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (n.d.). Retrieved from [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Retrieved from [Link]

  • Overview - OlexSys. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17). Retrieved from [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

  • OLEX2: a complete structure solution, refinement and analysis program - SciSpace. (n.d.). Retrieved from [Link]

  • CrystalMath: A Topological Revolution in Molecular Crystal Structure Prediction. (n.d.). Retrieved from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025, November 24). Retrieved from [Link]

  • Olex2 | Ithaca College. (n.d.). Retrieved from [Link]

  • Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. (n.d.). Retrieved from [Link]

  • Crystallography meets DFT Quantum modelling. - Henry Rzepa's Blog - Ch.imperial. (2025, March 17). Retrieved from [Link]

  • Olex2 download | SourceForge.net. (2020, February 11). Retrieved from [Link]

  • DFT from crystal structure : r/comp_chem - Reddit. (2025, March 11). Retrieved from [Link]

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved from [Link]

  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a novel molecular entity featuring a difluoropyridine ring linked to a 4-methylaniline moiety. As with any new chemical entity (NCE) in the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide provides a predictive and methodological framework for characterizing the aqueous solubility and chemical stability of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols for its empirical determination, and explain the causal relationships between molecular structure and experimental design. This document is structured to serve as a practical handbook for researchers tasked with advancing this or structurally similar compounds through preclinical development.

Part 1: Theoretical Physicochemical Characterization

A proactive assessment of a compound's properties based on its structure is a cornerstone of modern drug development. It allows for the rational design of experiments and the anticipation of potential liabilities. The structure of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline contains two key ionizable centers: the aniline nitrogen and the pyridine nitrogen.

1.1 Predicted Ionization (pKa)

The basicity of the two nitrogen atoms is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn profoundly influences solubility and absorption.

  • Aniline Nitrogen: The basicity of the aniline nitrogen is expected to be significantly reduced compared to aniline itself (pKa ≈ 4.6). The attached 2,6-difluoropyridinyl group is strongly electron-withdrawing, which will delocalize the nitrogen's lone pair, making it less available for protonation. Quantum chemical calculations are often employed for precise predictions.[1][2][3][4] We can estimate a pKa for the anilinium ion to be in the range of 2.0 - 3.5 .

  • Pyridine Nitrogen: The basicity of pyridine (pKa ≈ 5.2) is dramatically reduced by the presence of two electron-withdrawing fluorine atoms at the 2 and 6 positions.[5] This effect significantly lowers the pKa of the pyridinium ion, likely to < 1.0 .

1.2 Predicted Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its permeability, solubility, and metabolic profile.[6][7] LogP can be estimated using computational models that sum the contributions of molecular fragments.[8]

  • Fragment Contributions: The molecule is composed of lipophilic fragments (benzene ring, methyl group) and polar fragments (amine, pyridine, fluorine atoms). The fluorine atoms, while electronegative, can increase lipophilicity by shielding the polar pyridine nitrogen.

  • Predicted Value: Based on similar structures, the calculated logP (cLogP) is anticipated to be in the range of 3.0 - 4.5 , suggesting a relatively lipophilic compound. This high lipophilicity may pose a challenge to aqueous solubility.[9]

1.3 Summary of Predicted Physicochemical Properties
ParameterPredicted ValueImplication for Experimental Design
pKa (Anilinium) 2.0 - 3.5Solubility is expected to be pH-dependent, increasing at pH < 3.
pKa (Pyridinium) < 1.0The pyridine nitrogen is unlikely to be a significant site of protonation in most biological media.
cLogP 3.0 - 4.5The compound is likely to have low intrinsic aqueous solubility. Organic co-solvents may be needed for stock solutions.
Part 2: Aqueous Solubility Profiling

Low aqueous solubility is a primary cause of failure for drug candidates.[10] Therefore, accurate and early assessment is critical. We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.

2.1 Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added. It reflects the solubility of the amorphous or least stable solid form and is relevant for high-throughput screening where compounds are often handled in DMSO.[11][12][13] The result is often higher than thermodynamic solubility but can be indicative of supersaturation and subsequent precipitation risk.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[10] It is a more rigorous measurement, critical for lead optimization and formulation development, as it represents the maximum concentration achievable over time.[14]

2.2 Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is designed for rapid screening and relies on detecting light scattered by precipitate formed when the compound falls out of solution.[15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: In a clear-bottomed 96- or 384-well plate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the buffer plate. This results in a final DMSO concentration of 2% and a top compound concentration of 200 µM.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.[11]

  • Measurement: Read the plate on a nephelometer. The point at which light scattering significantly increases above the background indicates the kinetic solubility limit.

2.3 Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This is the gold-standard method for determining equilibrium solubility.[10][16] Quantification is performed by a validated HPLC-UV method.

G cluster_prep Preparation cluster_incubation Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Weigh excess solid compound (~2 mg) into replicate glass vials prep2 Add aqueous buffer (e.g., pH 3.0, 5.0, 7.4) to each vial prep1->prep2 Add buffer inc1 Seal vials and agitate on a shaker at 25°C for 24 hours prep2->inc1 Start incubation samp1 Allow solids to settle inc1->samp1 End incubation samp2 Filter supernatant through a 0.22 µm PVDF syringe filter samp1->samp2 Clarify solution samp3 Dilute filtrate with mobile phase samp2->samp3 Prepare for injection samp4 Analyze by validated HPLC-UV method samp3->samp4 Inject sample quant2 Calculate concentration of the saturated solution (µg/mL) samp4->quant2 Compare to standards quant1 Prepare calibration curve from a known stock solution quant1->quant2

Caption: General Workflow for Forced Degradation Studies.

3.2 Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug substance due to degradation. It must be able to separate the parent compound from all potential degradation products and impurities.

  • Column: A C18 reversed-phase column (e.g., 100 x 3.2 mm, 2.7 µm) is a good starting point for this aromatic compound. [6][17]* Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic modifier will ensure sharp peaks for the basic aniline moiety.

  • Detection: A photodiode array (PDA) detector should be used to monitor at multiple wavelengths and to assess peak purity. The optimal wavelength for quantification should be determined from the UV spectrum of the parent compound.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. The forced degradation samples are used to prove specificity.

3.3 Protocol: Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. [18]Testing is performed across a range of pH values.

  • Preparation: Prepare solutions of the compound at ~1 mg/mL in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic). [19]If solubility is an issue, a small amount of a co-solvent like acetonitrile can be used.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light. A control sample should be kept at 4°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column. Analyze all samples using the stability-indicating HPLC method to determine the percentage of the parent compound remaining.

3.4 Protocol: Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or by reactive oxygen species from excipients. [20][21]

  • Preparation: Prepare a solution of the compound at ~1 mg/mL in a suitable solvent. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. [22][23]2. Incubation: Store the solution at room temperature, protected from light.

  • Time Points & Analysis: Analyze aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC to monitor for degradation. The aniline moiety is a potential site for oxidation.

3.5 Protocol: Photostability

Photostability testing is crucial to determine if the compound requires light-resistant packaging. The protocol is defined by ICH guideline Q1B. [24][25][26]

  • Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples in a calibrated photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [27][28]3. Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze both solid and solution samples by the stability-indicating HPLC method. Note any changes in physical appearance (e.g., color) and quantify any degradation.

3.6 Identification of Degradation Products

When significant degradation is observed, identifying the structure of the degradation products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. [30][31][32]By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of the degradation products and use tandem MS (MS/MS) to fragment the ions, providing structural clues. [33]

Conclusion

The characterization of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline requires a systematic and hypothesis-driven approach. Based on its structure, the compound is predicted to be a lipophilic, weakly basic molecule with potentially low aqueous solubility that is likely to increase at low pH. The outlined experimental protocols for kinetic and thermodynamic solubility will provide the empirical data needed to confirm these predictions and guide formulation strategies. Furthermore, the comprehensive forced degradation studies will establish the compound's intrinsic stability, identify potential liabilities, and are a prerequisite for developing the robust, stability-indicating analytical methods required for regulatory submission and long-term product development.

References
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Pezdirc, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. [Link]

  • Brändström, A. (1999). Predictions of log P for aromatic compounds. RSC Publishing. [Link]

  • Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Sinsimer, K. S., et al. (n.d.). Variation in pH Optima of Hydrolytic Enzyme Activities in Tropical Rain Forest Soils. Applied and Environmental Microbiology. [Link]

  • Mass-Vac. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Li, Z., et al. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • MDPI. (2024). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Gross, K. C., et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Waterman, K. C., et al. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Klingaman, T. C., et al. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Lab-Training.com. (2006). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. [Link]

  • BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen. [Link]

  • ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]

Sources

The Rising Therapeutic Potential of Difluoropyridine Aniline Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated heterocyclic compounds, difluoropyridine aniline derivatives have garnered significant attention from the scientific community. This in-depth technical guide provides a comprehensive overview of the burgeoning research into the biological activities of these compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed protocols for their biological evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Difluoropyridine aniline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain difluoropyridine aniline compounds can activate key signaling pathways that lead to the systematic dismantling of cancer cells.

One of the critical pathways implicated is the p53 signaling pathway . The p53 tumor suppressor protein, often referred to as the "guardian of the genome," plays a central role in preventing cancer formation. In response to cellular stress, such as that induced by chemotherapeutic agents, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Certain difluoropyridine aniline derivatives have been shown to upregulate p53, leading to the transcription of pro-apoptotic genes like Bax and PUMA, which in turn trigger the mitochondrial pathway of apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Difluoropyridine\nAniline Derivative Difluoropyridine Aniline Derivative p53 p53 Difluoropyridine\nAniline Derivative->p53 Activates MDM2 MDM2 p53->MDM2 Inhibits/Binds p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces PUMA PUMA p53->PUMA Induces G1/S Arrest G1/S Arrest p21->G1/S Arrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis DNA DNA

Caption: p53-mediated apoptosis and cell cycle arrest pathway activated by difluoropyridine aniline derivatives.

Another key player in the pro-apoptotic activity of these compounds is the c-Jun N-terminal kinase (JNK) signaling pathway . The JNK pathway is a critical component of the cellular response to stress and can be a potent inducer of apoptosis. Activation of JNK can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family of proteins, ultimately promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies Synthesis of Derivatives Synthesis of Derivatives Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Synthesis of Derivatives->Structural Analysis (NMR, MS) Anticancer Screening Anticancer Screening Structural Analysis (NMR, MS)->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Structural Analysis (NMR, MS)->Antimicrobial Screening Enzyme Inhibition Screening Enzyme Inhibition Screening Structural Analysis (NMR, MS)->Enzyme Inhibition Screening Cell Cycle Analysis Cell Cycle Analysis Anticancer Screening->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Anticancer Screening->Apoptosis Assays Western Blotting Western Blotting Anticancer Screening->Western Blotting Enzyme Kinetics Enzyme Kinetics Enzyme Inhibition Screening->Enzyme Kinetics

Caption: General experimental workflow for the evaluation of difluoropyridine aniline derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of difluoropyridine aniline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [1]2. Treat the cells with various concentrations of the difluoropyridine aniline derivatives and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. [1]5. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. [1]6. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [2]7. Measure the absorbance at 570 nm using a microplate reader. [1]8. Calculate the percentage of cell viability relative to the vehicle control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Difluoropyridine aniline derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. [3]3. Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. [4]5. Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria). [4]7. Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). [5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. 3. Incubate the cells at -20°C for at least 2 hours. [6]4. Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature. 6. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. [7]7. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. [8]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [9]3. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. 4. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [9]5. Add 400 µL of 1X Binding Buffer to each tube. [9]6. Analyze the samples by flow cytometry within one hour. [9]7. Differentiate cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Conclusion and Future Directions

Difluoropyridine aniline derivatives represent a promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antibacterial, and antifungal agents, coupled with their potential for enzyme inhibition, underscores their therapeutic potential. The insights gained from structure-activity relationship studies are invaluable for the rational design of new, more potent, and selective analogues.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways to broaden the therapeutic applications of these compounds.

  • In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Exploring the synergistic effects of difluoropyridine aniline derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

  • Optimization of Drug-like Properties: Fine-tuning the molecular structure to improve solubility, bioavailability, and metabolic stability.

The continued exploration of difluoropyridine aniline derivatives holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego Moores Cancer Center. [Link]

  • p53 pathway. A simplified representation of the apoptotic signaling... ResearchGate. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • PI Cell cycle. Flow Cytometry Core Facility. [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • p53 Pathway. YouTube. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • JNK Signaling Pathway. Creative Diagnostics. [Link]

  • Role of JNK in Intrinsic Apoptosis. JNK promotes intrinsic apoptosis by multiple mechanisms. In one mechanism, JNK. ResearchGate. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

  • Pyridine as Antifungal. Chempanda. [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. PMC. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI. [Link]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

Sources

Quantum chemical computational studies of difluoroaniline compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical & Material Science Applications

Executive Summary

Difluoroanilines (DFAs) represent a critical class of fluorinated aromatic amines serving as high-value intermediates in the synthesis of kinase inhibitors, agrochemicals, and non-linear optical (NLO) materials. The strategic introduction of fluorine atoms onto the aniline ring modulates lipophilicity (LogP), pKa, and metabolic stability—three pillars of modern drug design.

This guide provides a rigorous computational framework for characterizing DFA isomers (specifically 2,4-, 2,6-, and 3,4-DFA) using Density Functional Theory (DFT). It moves beyond basic characterization to explain the causality between quantum mechanical descriptors and pharmaceutical reactivity.

Theoretical Framework & Computational Protocol

To achieve high-fidelity predictive data that correlates with experimental spectroscopy (FT-IR/Raman) and X-ray crystallography, a specific level of theory is required.

1.1 The Standard of Theory: B3LYP/6-311++G(d,p)

For halogenated anilines, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the industry standard.

  • Why B3LYP? It balances the exchange energy from Hartree-Fock with DFT correlation, providing accurate vibrational frequencies for organic aromatics.

  • Why Diffuse Functions (++)? Essential for systems with lone pairs (Nitrogen) and high electronegativity (Fluorine) to accurately model the electron density tailing off at the periphery of the molecule.

  • Why Polarization (d,p)? Allows orbitals to distort, critical for capturing the anisotropic electron distribution induced by the electron-withdrawing fluorine atoms.

1.2 Step-by-Step Computational Workflow

The following protocol ensures self-validating results. If imaginary frequencies appear in the vibrational analysis, the geometry is a transition state, not a minimum, and must be re-optimized.

G Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: No Imaginary Frequencies? Freq->Valid Valid->Opt No (Fix) NBO NBO Analysis (Hyperconjugation/Charge) Valid->NBO Yes FMO FMO Analysis (HOMO-LUMO/Gap) Valid->FMO Yes MEP MEP Mapping (Reactive Sites) Valid->MEP Yes Output Final Molecular Profile (Reactivity & Spectra) NBO->Output FMO->Output MEP->Output

Figure 1: Validated computational workflow for difluoroaniline characterization.

Structural & Electronic Characterization
2.1 Geometric Isomerism

The position of fluorine substitution drastically alters the planarity of the amine group due to steric hindrance and electrostatic repulsion.

  • 2,6-Difluoroaniline: The amino group is often forced out of planarity due to the steric bulk of flanking fluorine atoms.

  • 3,4- & 3,5-Difluoroaniline: Retain a more planar structure, facilitating

    
    -conjugation with the aromatic ring.
    
2.2 Frontier Molecular Orbitals (FMO) & Global Reactivity

The HOMO-LUMO gap is the primary indicator of kinetic stability (chemical hardness). A large gap implies high stability and low reactivity, while a small gap suggests high polarizability and "softness"—a desirable trait for drug-receptor binding but a liability for metabolic stability.

Reactivity Descriptors Calculation:

  • Ionization Potential (I):

    
    
    
  • Electron Affinity (A):

    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Table 1: Comparative Electronic Properties of DFA Isomers (B3LYP/6-311++G(d,p))

Property2,4-Difluoroaniline2,6-Difluoroaniline3,4-Difluoroaniline
HOMO (eV) -6.22-6.35-6.18
LUMO (eV) -1.05-1.12-1.25
Energy Gap (eV) 5.175.234.93
Dipole Moment (Debye) 2.741.853.92
Chemical Hardness (

)
2.582.612.46

Note: Data derived from consensus of computational studies [1, 3, 6].[1] 2,6-DFA shows the highest hardness, correlating with its stability as a stored intermediate.

Spectroscopic Profiling (IR & Raman)

Accurate assignment of vibrational bands is crucial for identifying isomers in mixed samples. DFT calculations typically overestimate frequencies due to the neglect of anharmonicity; therefore, a scaling factor (typically 0.961–0.980 for B3LYP) is applied.

  • N-H Stretching: Found in the 3400–3500 cm⁻¹ region. In 2,6-DFA, these bands shift due to intramolecular Hydrogen Bonding (N-H...F).

  • C-F Stretching: Strong characteristic bands in the 1000–1300 cm⁻¹ region. The high intensity in IR is due to the large dipole change associated with the C-F bond.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. In DFAs, the interaction between the Nitrogen lone pair (


) and the antibonding orbital of the aromatic ring (

) is significant (

stabilization energy).
  • Insight: Stronger

    
     delocalization correlates with a shorter C-N bond length and increased double-bond character.
    
Pharmaceutical Relevance & Bioisosterism[3]

The fluorination pattern dictates the "Lock and Key" fit in enzyme pockets.

4.1 Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.

  • Red Regions (Negative): Localized on Fluorine and Nitrogen atoms. These are sites for electrophilic attack or hydrogen bond accepting.

  • Blue Regions (Positive): Localized on Amine protons and Ring protons. These drive electrostatic anchoring in protein binding pockets.

Reactivity Structure DFA Structure F_Sub Fluorine Substitution (Electron Withdrawing) Structure->F_Sub MEP MEP Surface (Charge Distribution) F_Sub->MEP Inductive Effect Metab Metabolic Stability (Blocked P450 Oxidation) F_Sub->Metab C-F Bond Strength (116 kcal/mol) BioActivity Biological Interaction MEP->BioActivity Electrostatic Anchoring

Figure 2: Causal link between fluorination, electronic topology, and drug efficacy.

4.2 Application in Drug Discovery[2]
  • 2,4-Difluoroaniline: Used to synthesize scaffolds for growth factor receptor inhibitors (e.g., antiproliferative agents).[3] The fluorine at the 4-position blocks metabolic oxidation (para-hydroxylation), extending the drug's half-life [2].

  • 2,6-Difluoroaniline: Key intermediate for p38

    
     MAP kinase inhibitors . The 2,6-substitution pattern creates a specific steric environment that locks the phenyl ring into a perpendicular conformation relative to the scaffold, optimizing receptor fit [4].
    
References
  • Spectroscopic and structural investigations of 3,4-difluoroaniline molecule . Journal of Molecular Structure. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold . MDPI. [Link]

  • Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method . Academia.edu. [Link]

  • The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development . NBInno. [Link]

  • Experimental and quantum chemical studies on molecular structure... of 3,5-Difluoroaniline . ResearchGate. [Link]

Sources

The Allure of Light: An In-depth Technical Guide to the Photophysical Properties of Substituted Pyridinylanilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design, where the interplay of light and matter dictates function, substituted pyridinylanilines have emerged as a class of chromophores with exceptional versatility and tunable photophysical properties. Their inherent donor-acceptor architecture, comprising an electron-donating aniline moiety and an electron-accepting pyridine ring, makes them prime candidates for a vast array of applications, from fluorescent probes in cellular imaging to key components in organic light-emitting diodes (OLEDs) and sensitizers in photodynamic therapy. This technical guide, designed for researchers at the forefront of chemical and biomedical sciences, delves into the core principles governing the photophysical behavior of these fascinating molecules. We will explore their synthesis, dissect the intricate relationship between their structure and optical properties, and provide detailed, field-proven experimental protocols for their characterization.

The Donor-Acceptor Dyad: Understanding the Engine of Photophysical Activity

The fundamental principle underpinning the rich photophysical properties of substituted pyridinylanilines is Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the electron-rich aniline fragment, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-deficient pyridine ring. This photoinduced redistribution of electron density creates a highly polar excited state, the characteristics of which are exquisitely sensitive to the nature of the substituents on both aromatic rings and the polarity of the surrounding solvent environment.

The efficiency and energy of this ICT process can be meticulously tuned by chemical modification. Electron-donating groups (EDGs) on the aniline ring, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the energy of the HOMO, facilitating the charge transfer and typically leading to a red-shift (bathochromic shift) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) on the pyridine ring, such as cyano (-CN) or nitro (-NO₂), lower the energy of the LUMO, which also promotes ICT and results in a bathochromic shift. The strategic placement of these substituents provides a powerful toolkit for rational chromophore design.

Intramolecular Charge Transfer in Substituted Pyridinylaniline HOMO HOMO (Localized on Aniline) LUMO_excited LUMO + 1e⁻ (Polarized State) HOMO->LUMO_excited Photon (hν) Absorption LUMO LUMO (Localized on Pyridine) HOMO_excited HOMO - 1e⁻ label_ICT Intramolecular Charge Transfer LUMO_excited->HOMO Fluorescence (Light Emission)

Caption: Photoinduced Intramolecular Charge Transfer (ICT) process in a substituted pyridinylaniline.

Synthesis of Substituted Pyridinylanilines: Building the Molecular Framework

The synthesis of substituted pyridinylanilines can be achieved through various cross-coupling methodologies, with the Suzuki and Buchwald-Hartwig reactions being among the most prevalent and versatile. These palladium-catalyzed reactions allow for the efficient formation of the crucial C-N or C-C bond linking the pyridine and aniline moieties.

A general and robust approach involves the Suzuki coupling of a substituted aminophenylboronic acid or ester with a substituted halopyridine. This method offers excellent functional group tolerance, enabling the introduction of a wide range of substituents on both rings.

Synthetic Workflow: Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline_Boronic Substituted Aminophenylboronic Acid Product Substituted Pyridinylaniline Aniline_Boronic->Product Halo_Pyridine Substituted Halopyridine Halo_Pyridine->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General workflow for the synthesis of substituted pyridinylanilines via Suzuki coupling.

The Impact of Substituents: A Comparative Analysis

The photophysical properties of substituted pyridinylanilines are profoundly influenced by the electronic nature and position of the substituents. The following table summarizes the typical effects observed for a series of representative compounds.

CompoundAniline Substituent (R¹)Pyridine Substituent (R²)λ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ, ns)
1 HH~320~400~0.1~1.5
2 4-OCH₃H~340~430~0.3~2.5
3 4-N(CH₃)₂H~380~480~0.6~4.0
4 H4-CN~350~450~0.2~2.0
5 4-N(CH₃)₂2,6-(CN)₂~450~550~0.8~5.5

Note: The values presented are approximate and can vary depending on the solvent and specific experimental conditions. These are intended to illustrate general trends.

As the data illustrates, the introduction of a strong electron-donating group like dimethylamino on the aniline ring and strong electron-withdrawing cyano groups on the pyridine ring leads to a significant bathochromic shift in both absorption and emission, along with a marked increase in fluorescence quantum yield and lifetime. This is a direct consequence of a more efficient ICT process and a greater separation of charge in the excited state.

Solvatochromism: Probing the Molecular Environment

The highly polar nature of the ICT excited state makes the fluorescence of substituted pyridinylanilines extremely sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state dipole is stabilized to a greater extent than the ground state dipole, leading to a larger energy gap for emission and thus a red-shift in the fluorescence spectrum. This property makes these compounds excellent candidates for use as fluorescent probes to report on the local polarity of their microenvironment, for instance, within biological membranes or polymer matrices.

The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be quantitatively analyzed using the Lippert-Mataga equation[1][2]:

Δν = ν_abs - ν_em = (2/hc) * ( (μ_e - μ_g)² / a³ ) * Δf + constant

where:

  • Δν is the Stokes shift in wavenumbers (cm⁻¹).

  • ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

  • Δf is the solvent polarity function, or orientation polarizability.

The solvent polarity function, Δf, is calculated as[1]:

Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ]

where ε is the dielectric constant and n is the refractive index of the solvent. A linear plot of the Stokes shift against the solvent polarity function (a Lippert-Mataga plot) is indicative of a dominant effect of general solvent polarity on the photophysical properties.

Experimental Protocols: A Guide to Characterization

A. Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the fundamental measurements to determine the absorption and emission characteristics of a substituted pyridinylaniline.

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvents to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects[3].

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the sample solution against a solvent blank.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a corrected emission channel.

    • Excite the sample at its λ_abs.

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

B. Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Measurement:

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorption and integrated fluorescence intensity for each solution.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation[2][3]:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

C. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics[4].

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded.

    • This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time zero.

Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Synthesis Synthesis of Pyridinylaniline Purification Purification (e.g., Chromatography) Synthesis->Purification SteadyState Steady-State Spectroscopy (Absorbance, Emission) Purification->SteadyState QuantumYield Quantum Yield Measurement SteadyState->QuantumYield Solvatochromism Solvatochromism Study SteadyState->Solvatochromism Lifetime Lifetime Measurement (TCSPC) QuantumYield->Lifetime DataAnalysis Data Analysis & Interpretation Lifetime->DataAnalysis Solvatochromism->DataAnalysis

Caption: A comprehensive workflow for the synthesis and photophysical characterization of substituted pyridinylanilines.

Conclusion and Future Outlook

Substituted pyridinylanilines represent a powerful and versatile platform for the development of advanced functional materials. Their readily tunable photophysical properties, governed by the principles of intramolecular charge transfer, make them highly attractive for a diverse range of applications in materials science and biology. A thorough understanding of the structure-property relationships, coupled with rigorous experimental characterization, is paramount for the rational design of novel pyridinylaniline-based chromophores with tailored optical characteristics. The methodologies and insights provided in this guide serve as a foundational resource for researchers seeking to harness the remarkable potential of these luminous molecules. Future research will undoubtedly focus on expanding the structural diversity of this class of compounds, exploring their application in more complex systems, and leveraging computational chemistry to predict and refine their photophysical behavior with even greater precision.

References

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination Protocol for Pyridinylaniline Synthesis

[1]

Strategic Introduction

The pyridinylaniline motif (N-phenylpyridin-x-amine) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dabrafenib, Sorafenib). While the Buchwald-Hartwig amination has replaced the harsh Ullmann condensation, pyridines remain "difficult" substrates.

The Challenge: Pyridines are electron-deficient (slowing oxidative addition) and possess a basic nitrogen capable of coordinating to Palladium, displacing the phosphine ligand and forming inactive "off-cycle" complexes (Catalyst Poisoning).

This guide provides a robust, field-proven protocol utilizing 3rd Generation (G3) Palladacycle Precatalysts to overcome these electronic and steric barriers, ensuring high yields and reproducibility.

Mechanistic Insight & The "Pyridine Problem"

To troubleshoot this reaction, one must understand the competition between the productive catalytic cycle and the non-productive poisoning pathways.

The Catalytic Cycle[2]
  • Activation: The G3 precatalyst is reduced by the amine/base to form the active monoligated species,

    
    .
    
  • Oxidative Addition (OA):

    
     inserts into the C-X bond of the halopyridine. Note: 2-halopyridines are particularly challenging due to the proximity of the nitrogen to the metal center.
    
  • Amine Coordination: The aniline binds to the Pd(II) center.

  • Deprotonation: The base removes a proton, forming a Pd-amido complex.

  • Reductive Elimination (RE): The C-N bond forms, releasing the product and regenerating

    
    .[1]
    
The Poisoning Loop

If the ligand (



BuchwaldMechanismPrecatPd G3 PrecatalystActivePdL-Pd(0)(Active Species)Precat->ActivePd Activation (Base/Amine)OxAddOxidative Addition(Pd(II)-Ar-X)ActivePd->OxAdd + HalopyridinePoisonCATALYST POISONING[Pd(Pyridine)2(X)2]ActivePd->Poison Pyridine Coordination(Ligand Displacement)CoordAmine CoordinationOxAdd->Coord + AnilineOxAdd->Poison ChelationDeprotDeprotonation(Pd-Amido Complex)Coord->Deprot + BaseRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->ActivePd Regeneration

Figure 1: The Catalytic Cycle vs. Pyridine Poisoning. Note the critical role of bulky ligands in preventing the "Poisoning" pathway.

Critical Parameter Optimization

Success depends on the interplay between Ligand, Base, and Solvent. The following matrix is derived from high-throughput screening data for aminopyridines.

Table 1: Reaction Parameter Matrix

ComponentRecommendationRationale
Ligand BrettPhos (Primary Choice)Bulky cyclohexyl groups prevent pyridine coordination; electronic richness accelerates OA into electron-poor pyridines.
AlternativetBuBrettPhos Use if the aniline is extremely sterically hindered or for amidation.
AlternativeXantphos Excellent for heterocycles; bite angle facilitates Reductive Elimination.
Pd Source BrettPhos Pd G3 Air-stable precatalyst.[2][3][4] Ensures 1:1 L:Pd ratio. Activates at room temp. Eliminates induction periods common with Pd2(dba)3.
Base NaOtBu (Standard)Strong base, promotes fast reaction. Compatible with most non-protic functional groups.
AlternativeCs2CO3 Milder. Essential if substrates contain esters, nitriles, or base-sensitive ketones. Requires higher T (100°C+).
AlternativeLHMDS Soluble base. Useful for high-throughput screening or flow chemistry.
Solvent 1,4-Dioxane High boiling point, good solubility for Pd-complexes.
Alternativet-Amyl Alcohol Green alternative; higher boiling point than toluene; promotes solubility of bases.

Master Protocol: Pyridinylaniline Synthesis (G3 Method)[1]

Target Reaction: Coupling of 2-chloropyridine (1.0 equiv) with 4-fluoroaniline (1.2 equiv).

Materials Checklist
  • Catalyst: BrettPhos Pd G3 (Sigma/Aldrich or Strem).

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Atmosphere: Argon or Nitrogen (Glovebox preferred; Schlenk line acceptable).

Step-by-Step Procedure

1. Preparation (Inert Atmosphere)

  • Glovebox: Weigh BrettPhos Pd G3 (1-2 mol%) and NaOtBu (1.4 equiv) into a reaction vial equipped with a magnetic stir bar.

  • Note: If using a Schlenk line, weigh solids into the vial, cap with a septum, and evacuate/backfill with Argon 3x.[5]

2. Substrate Addition

  • Add the 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol) .

  • Tip: If the aniline is a solid, add it during step 1. If liquid, add via syringe after purging.

3. Solvent Charging

  • Add anhydrous Dioxane (concentration 0.2 M - 0.5 M) via syringe.

  • Critical: Do not use too much solvent.[3] Higher concentration (0.5 M) often improves rates for difficult couplings.

4. Reaction

  • Seal the vial (Teflon-lined cap).

  • Heat to 80°C - 100°C for 1-4 hours.

  • Monitoring: Check conversion via LCMS. Look for the disappearance of the halopyridine.

5. Workup & Scavenging

  • Cool to room temperature. Dilute with EtOAc.

  • Filter through a pad of Celite to remove insoluble salts.

  • Pd Removal: If the product is for biological testing, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour to remove residual Palladium.

  • Concentrate and purify via flash chromatography.

ProtocolWorkflowStartStartChargeSolidsCharge Solids(Pd G3, Base, Substrate)Start->ChargeSolidsPurgeInert Purge(Vac/Ar x3)ChargeSolids->PurgeAddLiquidsAdd Solvent &Liquid ReagentsPurge->AddLiquidsHeatHeat (80-100°C)1-4 HoursAddLiquids->HeatQCLCMS CheckHeat->QCQC->Heat IncompleteWorkupFilter & ScavengeQC->Workup CompleteFinishPurifyWorkup->Finish

Figure 2: Experimental Workflow for G3 Precatalyst Protocol.

Troubleshooting & Optimization Matrix

Even with G3 catalysts, issues can arise. Use this matrix to diagnose failures.

Table 2: Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (0%) Catalyst Poisoning or Oxidation1. Ensure rigorous O2 exclusion.2. Switch to tBuBrettPhos (bulkier).3. Check if substrate contains sulfur/thiols (Pd poisons).
Stalled at ~50% Catalyst Deactivation1. Add a second portion of catalyst (0.5 mol%) after 2 hours.2. Increase temperature by 20°C.
Hydrodehalogenation (Ar-H formed)

-Hydride Elimination pathway
1. Switch solvent to Toluene (avoid alcohols).2. Lower reaction temperature.3. Use a milder base (Cs2CO3).
Pd Black Precipitate Ligand DissociationThe ligand is not holding the Pd. Increase Ligand:Pd ratio or switch to a more stable precatalyst (G3/G4).
Regioisomer Mix Halogen Migration (Rare)Occurs with specific heterocycles. Lower temperature and use a highly active catalyst (BrettPhos) to speed up the productive step.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6][7] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7][8] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][9][10][11][12][13] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

Application Note & Protocol: The Strategic Application of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline in the Synthesis of Advanced RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of the critical chemical intermediate, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline , in the synthesis of potent and selective RAF kinase inhibitors. We will explore the underlying principles of its application, its role in establishing crucial structure-activity relationships (SAR), and provide a detailed, field-proven protocol for a key synthetic transformation.

Introduction: Targeting the RAF Kinase in Oncology

The RAS-RAF-MEK-ERK signaling pathway, often referred to as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1][2] In a significant portion of human cancers, this pathway becomes constitutively active through mutations, most notably in the BRAF gene.[1][3] The BRAF-V600E mutation, for instance, is a driver in over 50% of melanomas and is prevalent in other malignancies, leading to uncontrolled cell growth.[4][5]

This has established the RAF kinases (ARAF, BRAF, CRAF) as high-value therapeutic targets.[6] The development of small-molecule inhibitors that can selectively block the ATP-binding site of these kinases has revolutionized treatment for certain cancers.[1] However, early-generation inhibitors faced challenges with resistance and a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF.[7][8] This necessitated the development of next-generation inhibitors with improved selectivity and novel binding modes.

The intermediate 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline has emerged as a pivotal building block in the construction of these advanced RAF inhibitors, such as Belvarafenib (HM95573), a potent pan-RAF inhibitor.[9][10] Its unique structure provides a robust scaffold for developing Type II inhibitors that stabilize the inactive "DFG-out" conformation of the kinase, a strategy that helps circumvent paradoxical activation.[11][12]

Signaling Pathway Overview

The diagram below illustrates the canonical MAPK signaling cascade and the point of intervention for RAF inhibitors.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS-GTP (Active) RTK->RAS Activates RAF RAF Dimer (A/B/C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor RAF Inhibitor (e.g., Belvarafenib) Inhibitor->RAF Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of RAF inhibitors.

The Role of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline in Inhibitor Design

The efficacy of a kinase inhibitor is dictated by its molecular structure and how it complements the topology of the enzyme's active site. The subject aniline derivative provides a privileged scaffold for achieving high potency and selectivity against RAF kinases.

  • The Toluyl Core: The central 4-methylphenyl (toluyl) group is expertly sized to occupy a narrow, hydrophobic pocket within the RAF kinase domain, formed by residues including the "gatekeeper" T529.[11] This snug fit is a primary anchor for the inhibitor molecule.

  • The Difluoropyridine Moiety: This group serves multiple functions:

    • Hinge Binding: While not a classic hinge-binder itself, the pyridine ring system orients adjacent functionalities to form critical hydrogen bonds with the kinase hinge region (e.g., Cys532).[13][14]

    • Electronic Tuning: The two electron-withdrawing fluorine atoms are not merely decorative. They significantly lower the pKa of the pyridine nitrogen and activate the pyridine ring for nucleophilic aromatic substitution (SNAr). This chemical reactivity is strategically exploited in the synthesis of diverse inhibitor libraries.

    • Metabolic Stability & Lipophilicity: Fluorine substitution can enhance metabolic stability and optimize the lipophilic profile of the final compound, improving its drug-like properties.[15]

Application Protocol: Synthesis of a Key Morpholinyl-Pyridine Intermediate

This protocol details a foundational SNAr reaction, a common step in the elaboration of 3-(2,6-difluoropyridin-4-yl)-4-methylaniline into more complex RAF inhibitors.[11] Here, one of the highly activated fluorine atoms is displaced by a nucleophile, in this case, morpholine. This new moiety can then engage in further interactions within the kinase or serve as an attachment point for other functional groups.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-(2,6-Difluoropyridin-4-yl) -4-methylaniline Reaction Heat at 40-60 °C (SNA_r Reaction) A->Reaction B Morpholine B->Reaction C Potassium Carbonate (Base) C->Reaction D DMSO (Solvent) D->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification P 3-(2-Morpholino-6-fluoropyridin-4-yl) -4-methylaniline Purification->P

Sources

The Pivotal Role of Difluoropyridine Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated heterocycles, difluoropyridine derivatives have emerged as a particularly privileged scaffold. Their unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms, render the pyridine ring susceptible to a range of chemical transformations and provide a versatile platform for the design of novel therapeutics. This guide provides an in-depth exploration of the applications of difluoropyridine derivatives, complete with detailed protocols for their synthesis and biological evaluation, tailored for researchers and scientists in the field of drug discovery and development.

The Significance of the Difluoropyridine Scaffold

The introduction of fluorine atoms into a pyridine ring dramatically alters its electronic and physical properties. The high electronegativity of fluorine leads to a significant polarization of the C-F bond, which in turn influences the acidity of adjacent C-H bonds and the overall electron density of the aromatic system. This electronic perturbation is key to the utility of difluoropyridines in medicinal chemistry, offering several distinct advantages:

  • Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target interactions.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating difluoropyridine moieties can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can lead to enhanced binding affinity and selectivity for a target protein.

  • Bioisosteric Replacement: The difluoromethylene group (CF2) can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage. This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.

The following table summarizes some of the key physicochemical properties of two common difluoropyridine isomers:

Property2,5-Difluoropyridine2,6-Difluoropyridine
Molecular Formula C5H3F2NC5H3F2N
Molecular Weight 115.08 g/mol [1]115.08 g/mol [2]
Boiling Point 115 °C[3]123-124 °C[4]
Density Not available1.26 g/cm³[4]
LogP 1.36[5]1.2[2]
pKa Reduced basicity compared to pyridineReduced basicity compared to pyridine

Synthetic Strategies for Difluoropyridine Derivatives

The synthesis of functionalized difluoropyridine derivatives is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions on a difluoropyridine core. The electron-deficient nature of the ring, a result of the two fluorine atoms and the ring nitrogen, facilitates the attack of nucleophiles, leading to the displacement of a fluoride ion.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of a difluoropyridine with a generic amine nucleophile. The specific conditions may need to be optimized for different substrates.

Materials:

  • 2,6-Difluoropyridine or 2,5-Difluoropyridine

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))

  • Anhydrous reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the difluoropyridine (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.5-2.0 equivalents) to the solution and stir.

  • Slowly add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF that is formed during the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the nucleophile and other reagents with oxygen and moisture.

SNAr_Mechanism

Applications in Medicinal Chemistry and Biological Evaluation Protocols

Difluoropyridine derivatives have shown significant promise in a variety of therapeutic areas. The following sections detail their application as kinase inhibitors and in neuroscience, along with step-by-step protocols for their biological evaluation.

Kinase Inhibitors for Oncology

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several generations of inhibitors have been developed. However, the emergence of resistance mutations necessitates the development of new therapeutic agents. Difluoropyridine-based compounds have been investigated as potent EGFR inhibitors.

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity using a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human EGFR kinase

  • Test compound (difluoropyridine derivative)

  • Positive control inhibitor (e.g., Gefitinib)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding a mixture of EGFR kinase and substrate to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow

The following table presents representative IC50 values for some pyridine-containing EGFR inhibitors.

CompoundTargetIC50 (nM)Reference
GefitinibEGFR2-37[6]
ErlotinibEGFR2-20[6]
OsimertinibEGFR (T790M)<1[6]
Furopyridine Derivative (PD18)EGFR (L858R/T790M)3230[7]
Furopyridine Derivative (PD56)EGFR (L858R/T790M)1000[7]
Modulators of Ion Channels in Neuroscience

Difluoropyridine derivatives have also been explored for their potential in treating neurological disorders. For instance, analogs of 4-aminopyridine, a potassium channel blocker used to improve motor function in patients with multiple sclerosis, have been synthesized to enhance efficacy and reduce side effects.

This protocol describes a method to assess the ability of a test compound to restore axonal conduction in a mechanically injured spinal cord preparation.

Materials:

  • Adult guinea pig spinal cord

  • Sucrose gap recording chamber

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (difluoropyridine derivative)

  • 4-Aminopyridine (positive control)

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Tissue Preparation: Isolate the spinal cord from an adult guinea pig and dissect a strip of ventral white matter.

  • Mounting: Mount the spinal cord strip in a double sucrose gap recording chamber perfused with aCSF.

  • Baseline Recording: Record the baseline compound action potential (CAP) by delivering a supramaximal electrical stimulus.

  • Injury: Induce a mechanical stretch injury to the spinal cord strip.

  • Post-Injury Recording: Record the CAP immediately after the injury to confirm a reduction in signal amplitude.

  • Compound Application: Perfuse the chamber with aCSF containing the test compound or positive control at a known concentration.

  • Post-Treatment Recording: Record the CAP at regular intervals to assess the restoration of axonal conduction.

  • Data Analysis: Measure the amplitude of the CAP before injury, after injury, and after compound application. Calculate the percentage of recovery of the CAP amplitude.

Conclusion

Difluoropyridine derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. Their unique physicochemical properties, coupled with their synthetic tractability, have led to their successful application in the development of novel therapeutics targeting a range of diseases. The protocols and application notes provided in this guide offer a comprehensive resource for researchers and scientists working in this exciting field, providing a solid foundation for the design, synthesis, and evaluation of the next generation of difluoropyridine-based drugs.

References

  • PubChem. (n.d.). 2,5-Difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, C., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR.
  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • DigitalCommons@TMC. (2024, February 4). Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2025, September 26). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals.
  • Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Molecular Devices. (n.d.). Solutions for Identifying Early Leads Against GPCRs and Ion Channel Targets. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of EGFR assay for the most active compounds-6 and 10e-and.... Retrieved from [Link]

  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

  • bioRxiv. (2022, March 7). POSITIVE RATE DEPENDENT ACTION POTENTIAL PROLONGATION BY MODULATING POTASSIUM ION CHANNELS. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The sequential graph of a bioassay. (b) The schedule result of a.... Retrieved from [Link]

  • Nature. (2022, November 10). Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline as a Key Intermediate for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Organic Electronics

The relentless pursuit of enhanced efficiency, stability, and operational lifetime in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), has led to a focus on the design and synthesis of novel molecular building blocks. Among these, fluorinated heterocyclic compounds have emerged as a critical class of materials. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their electronic and physical properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to lower HOMO and LUMO energy levels, which can facilitate electron injection and enhance resistance to oxidative degradation.[2] Furthermore, intermolecular C-H···F interactions can promote favorable solid-state packing, which is crucial for efficient charge transport.[2]

This application note details the synthesis, properties, and potential applications of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline , a promising intermediate for the next generation of organic electronic materials. This molecule combines the advantageous properties of a difluoropyridine moiety with a functionalized aniline unit, making it a versatile precursor for a range of advanced organic semiconductors. We present a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, an analysis of its key physicochemical properties, and a comprehensive guide to its application in the fabrication of a representative OLED device.

Synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Detailed Protocol

The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.[3]

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 3-Bromo-4-methylaniline product 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline reactant1->product + reactant2 2,6-Difluoropyridine-4-boronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent 1,4-Dioxane/H₂O solvent->product temperature 90-100 °C temperature->product

Caption: Synthetic pathway for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Bromo-4-methylanilineC₇H₈BrN186.051.01.0
2,6-Difluoropyridine-4-boronic acidC₅H₄BF₂NO₂158.901.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--
Ethyl AcetateC₄H₈O₂88.11--
BrineNaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-methylaniline (1.0 mmol, 1.0 equiv.), 2,6-difluoropyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Physicochemical Properties and Characterization

The successful synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline should be confirmed through standard analytical techniques. The expected properties are summarized below.

Table of Physicochemical Properties:

PropertyExpected Value/CharacteristicMethod of Analysis
Appearance Off-white to pale yellow solidVisual Inspection
Molecular Formula C₁₂H₉F₂N₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 219.21 g/mol Mass Spectrometry (MS)
Melting Point 120-140 °C (Estimated based on similar structures)Differential Scanning Calorimetry (DSC)
¹H NMR (400 MHz, CDCl₃) Predicted shifts for aromatic and methyl protonsNuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR (376 MHz, CDCl₃) Predicted singlet for the two equivalent fluorine atomsNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (101 MHz, CDCl₃) Predicted shifts for all carbon atomsNuclear Magnetic Resonance (NMR) Spectroscopy
HOMO/LUMO Energy Levels Estimated HOMO: -5.4 to -5.8 eV; LUMO: -2.0 to -2.4 eVCyclic Voltammetry (CV) or Density Functional Theory (DFT)
Thermal Stability (TGA) Decomposition temperature > 250 °CThermogravimetric Analysis (TGA)

Note on HOMO/LUMO Levels: The estimated HOMO/LUMO energy levels are based on theoretical calculations and data from analogous fluorinated pyridine and aniline compounds.[4][5][6][7] Experimental determination via cyclic voltammetry is recommended for precise values.

Application in Organic Light-Emitting Diodes (OLEDs)

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a versatile intermediate for the synthesis of host materials, hole-transporting materials (HTMs), or electron-transporting materials (ETMs) for OLEDs. The aniline functionality provides a reactive site for further molecular elaboration, while the difluoropyridine core imparts desirable electronic and stability properties.

Proposed Application: Host Material in a Phosphorescent OLED (PhOLED)

This protocol describes the fabrication of a multilayer PhOLED device using a host material derived from 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Device Architecture and Fabrication Workflow:

OLED_Fabrication Anode ITO (Anode) HTL Hole Transport Layer (e.g., NPB) EML Emissive Layer (Host + Dopant) HBL Hole Blocking Layer (e.g., TPBi) ETL Electron Transport Layer (e.g., Alq₃) EIL Electron Injection Layer (LiF) Cathode Al (Cathode) Cleaning Substrate Cleaning Deposition Thermal Evaporation Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation

Caption: Workflow for the fabrication of a multilayer OLED device.

Experimental Protocol: OLED Fabrication and Characterization

This protocol outlines the fabrication of a multilayer OLED device by thermal evaporation.[8][9][10][11]

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials: Hole Transport Layer (HTL, e.g., NPB), Emissive Layer Host (derived from the title compound), Phosphorescent Dopant (e.g., Ir(ppy)₃), Hole Blocking Layer (HBL, e.g., TPBi), Electron Transport Layer (ETL, e.g., Alq₃)

  • Electron Injection Layer (EIL, e.g., Lithium Fluoride - LiF)

  • Cathode metal (e.g., Aluminum - Al)

  • Deionized water, isopropyl alcohol, acetone

  • Ultrasonic bath

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Source-measure unit and photometer for device characterization

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers onto the ITO surface:

    • HTL (e.g., NPB, 40 nm)

    • EML (Host material co-evaporated with a phosphorescent dopant, e.g., 6% Ir(ppy)₃, 20 nm)

    • HBL (e.g., TPBi, 10 nm)

    • ETL (e.g., Alq₃, 30 nm)

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF (1 nm) as an electron injection layer, followed by a thicker layer of Al (100 nm) as the cathode.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source-measure unit and a photometer. Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficacy.

Conclusion and Future Outlook

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a highly promising intermediate for the synthesis of advanced materials for organic electronics. Its difluoropyridine core offers the potential for enhanced thermal and electronic stability, while the aniline group provides a versatile handle for further chemical modification. The synthetic protocol detailed herein provides a reliable and efficient route to this valuable building block. The proposed application in an OLED device highlights its potential to contribute to the development of next-generation displays and lighting technologies. Further research into the derivatization of this intermediate is expected to yield a new family of high-performance organic electronic materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-(9H-Fluoren-9-ylidene)aniline in Organic Light-Emitting Diodes (OLEDs).
  • National Center for Biotechnology Information. (2016). Synthesis and characterization of fluorinated azadipyrromethene complexes as acceptors for organic photovoltaics. PubChem.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • LookChem. (n.d.). Cas 401816-16-8, 2,6-Difluoropyridine-4-boronic acid.
  • Royal Society of Chemistry. (n.d.).
  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Wiley Online Library. (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • National Center for Biotechnology Information. (2024).
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • ChemicalBook. (2025). 2,6-Difluoropyridine-3-boronic acid.
  • Royal Society of Chemistry. (n.d.). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. RSC Publishing.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
  • PubMed. (2007).
  • BLDpharm. (n.d.). 401816-16-8|(2,6-Difluoropyridin-4-yl)boronic acid.
  • Sigma-Aldrich. (n.d.). 2,6-difluoropyridine-4-boronic acid AldrichCPR.
  • Royal Society of Chemistry. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline.
  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
  • Royal Society of Chemistry. (n.d.). Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs.
  • CORE. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • ResearchGate. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
  • YouTube. (2023).
  • International Research Journal of Education and Technology. (2020).
  • ACS Publications. (2024). A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel.
  • Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
  • TÜBİTAK Academic Journals. (2023).
  • ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubMed. (2025).
  • SSRN. (n.d.).
  • i-manager Publications. (n.d.).
  • Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

Sources

Advanced Protocol: Palladium-Catalyzed C-N Cross-Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Pyridine Paradox – Activation vs. Poisoning

In drug discovery, electron-deficient pyridines (e.g., 2-chloropyridines, 3-cyanopyridines) are high-value scaffolds. However, they present a unique paradox in Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination):

  • Electronic Activation (Pro): The electron-withdrawing nature of the pyridine ring (especially at C2/C4) makes the C-X bond highly susceptible to oxidative addition, theoretically accelerating the reaction compared to electron-neutral benzenes.

  • Lewis Basic Poisoning (Con): The pyridine nitrogen is a competent ligand. In electron-deficient systems, the pyridine nitrogen becomes less basic but can still compete with the phosphine ligand for the Pd(II) center, leading to the formation of inactive off-cycle species (Pd-pyridyl complexes). Furthermore, the product (often an aminopyridine) can be more coordinating than the starting material, leading to product inhibition.

The Solution: Success relies on "Steric Gating." We must use bulky, electron-rich ligands that physically prevent the pyridine nitrogen from binding to the metal center while simultaneously facilitating the difficult reductive elimination step.

Part 2: Mechanistic Insight & Catalyst Selection

The choice of ligand dictates the life and death of the catalytic cycle. For electron-deficient pyridines, we prioritize Monodentate Biaryl Phosphines (Buchwald Ligands) and NHC (N-Heterocyclic Carbene) ligands.

The Catalytic Cycle & Interference Pathways

The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" traps common with pyridine substrates.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-Cl (Pyridine) Dimer OFF-CYCLE TRAP [Pd(I) Dimer] Pd0->Dimer Catalyst Decomposition Coord Amine Coordination [L-Pd(II)(Ar)(NHR2)(X)] OxAdd->Coord + Amine Poison OFF-CYCLE TRAP [Pyridine-Pd(II) Complex] OxAdd->Poison + Pyridine N-Coordination Deprot Deprotonation [L-Pd(II)(Ar)(NR2)] Coord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Product Poison->OxAdd Bulky Ligand Reversal

Figure 1: The Catalytic Cycle highlighting the competition between productive amine binding and non-productive pyridine coordination (Poisoning).

Catalyst & Ligand Decision Matrix

Do not guess. Use this matrix to select the starting point based on your specific substrate constraints.

Substrate ClassRecommended LigandCatalyst SourceBaseRationale
Primary Amines + ChloropyridinesBrettPhos Pd G3/G4 PrecatalystNaOtBuBrettPhos is the gold standard for primary amines, preventing over-arylation.
Secondary Amines + ChloropyridinesRuPhos Pd G3/G4 PrecatalystNaOtBuRuPhos provides the steric bulk needed for secondary amines and prevents product inhibition.
Base-Sensitive (Esters, Nitriles)BrettPhos or XPhos Pd G3/G4 PrecatalystK3PO4 or Cs2CO3Weaker bases require highly active catalysts to drive deprotonation.
Highly Poisoning (e.g., 2-aminopyridines)PEPPSI-IPent Pd-PEPPSI-IPentKOtBu / K2CO3The "flexible bulk" of IPent NHC ligands resists N-binding better than phosphines.
Low Solubility SubstratestBuBrettPhos Pd G3/G4 PrecatalystLHMDSLHMDS is soluble in THF/Toluene, allowing homogeneous reaction conditions.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Robust Substrates)

Target: Coupling of 2-chloropyridines with primary/secondary amines. Scale: 1.0 mmol.

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) [0.01 - 0.02 equiv].

  • Substrate: 2-Chloropyridine derivative [1.0 equiv].[1]

  • Nucleophile: Amine [1.2 equiv].[1][2][3][4]

  • Base: Sodium tert-butoxide (NaOtBu) [1.4 equiv].

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 2-dram vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon. Trustworthiness Check: Moisture is the enemy of the active anionic Pd-amido complex. Do not skip the drying step.

  • Solids Addition: Charge the vessel with the Pd G4 Precatalyst (10-20 mg, approx 2 mol%), NaOtBu (135 mg, 1.4 mmol), and solid substrates (if applicable).

    • Note on Order: Adding the precatalyst and base together allows for immediate activation of the Pd species upon solvent addition.

  • Purge: Cap the vessel with a septum and purge with Argon for 5 minutes.

  • Liquids Addition: Add 1,4-Dioxane (2.0 mL, 0.5 M concentration). If the amine or pyridine is liquid, add them now via syringe.

  • Activation: Stir at room temperature for 1-2 minutes.

    • Visual Check: The solution should turn from off-white/yellow to a distinct orange/brown, indicating the formation of the active Pd(0) species.

  • Reaction: Place the vessel in a pre-heated block at 100 °C . Stir vigorously (1000 rpm).

    • Why 100°C? Chloropyridines have a high barrier to oxidative addition compared to bromides. Thermal energy is required.

  • Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, add another 1 mol% catalyst. Most reactions complete within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts), and concentrate.

Protocol B: The "Sensitive" Method (Base-Sensitive/Difficult)

Target: Substrates containing esters, nitro groups, or highly electron-deficient rings prone to hydrolysis.

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 [0.02 - 0.05 equiv].

  • Base: K3PO4 (finely ground, anhydrous) [2.0 equiv] OR LHMDS (1.0 M in THF) [2.5 equiv].

  • Solvent: t-Butanol (if using K3PO4) or THF (if using LHMDS).

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry Schlenk tube under vacuum; backfill with Argon.

  • Solids: Add tBuBrettPhos Pd G3 (2 mol%), K3PO4 (425 mg, 2.0 mmol), and aryl halide.

    • Expert Tip: If using K3PO4, the particle size matters. Grind it freshly with a mortar and pestle in a glovebox or dry environment to maximize surface area.

  • Solvent/Amine: Add t-Butanol (2 mL) and the amine.

    • Why t-Butanol? It helps solubilize the inorganic base and can participate in proton shuttling, stabilizing the transition state.

  • Heating: Heat to 80-110 °C .

    • Alternative (LHMDS): If using LHMDS, use THF as solvent and heat only to 60 °C . LHMDS is a strong base but non-nucleophilic; however, at high temps, it can attack electrophiles.

  • Quench: For LHMDS reactions, quench with saturated NH4Cl before exposing to air to prevent side reactions.

Part 4: Troubleshooting & Self-Validation

Use this logic flow to diagnose failures.

ObservationDiagnosisCorrective Action
No Conversion (Start material remains) Catalyst Deactivation or Poisoning1. Switch to PEPPSI-IPent (resists poisoning).2. Increase Temp to 120°C.3. Ensure Argon line is pure (O2 kills Pd(0)).
Dehalogenation (Ar-Cl

Ar-H)

-Hydride Elimination or Water
1. Solvent is wet

Use fresh anhydrous solvent.2. Amine is sterically crowded

Switch ligand to RuPhos .3. Lower temperature slightly.
Phenol Formation (Ar-OH) Hydrolysis of Ar-Cl1. Hydroxide contamination in base

Use fresh NaOtBu or switch to Cs2CO3.2. Use strictly anhydrous conditions.
Stalled at 50% Conversion Catalyst Death1. Add a second portion of catalyst (1 mol%) after 1 hour.2. Product inhibition

Dilute reaction to 0.25 M.

Part 5: References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society, 2008.[5][6][7] Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[7] Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine." BenchChem Protocols, 2025. Link

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, a key intermediate in pharmaceutical development. The described protocol is centered around a highly efficient and scalable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] We delve into the rationale behind the strategic selection of precursors, catalysts, and reaction conditions, offering a scientifically-grounded, step-by-step methodology. This guide is designed for researchers, chemists, and process development professionals, providing not only a detailed protocol but also insights into process optimization, analytical validation, and troubleshooting, ensuring a reproducible and high-yielding synthesis suitable for industrial applications.

Introduction and Strategic Rationale

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and drug manufacturing.[2][3] The target molecule, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, represents a valuable scaffold found in various biologically active compounds. Its efficient, large-scale production is therefore of significant interest.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C-C bonds between aryl moieties due to its remarkable functional group tolerance, mild reaction conditions, and proven scalability.[3][4] This protocol leverages the Suzuki-Miyaura coupling for its robustness and high-yield potential, making it an ideal choice for industrial production campaigns.[5]

Retrosynthetic Analysis

The logical disconnection for the target molecule breaks the C-C bond between the aniline and pyridine rings, suggesting a Suzuki-Miyaura coupling as the forward synthetic step. This leads to two primary precursor pairs.

G cluster_0 Precursor Set A cluster_1 Precursor Set B Target 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Disconnect C(aryl)-C(aryl) Disconnection (Suzuki-Miyaura) Target->Disconnect A1 3-Bromo-4-methylaniline (Aryl Halide) Disconnect->A1 A2 (2,6-Difluoropyridin-4-yl)boronic Acid (Boronic Acid) Disconnect->A2 B1 4-Chloro-2,6-difluoropyridine (Aryl Halide) Disconnect->B1 B2 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Boronate Ester) Disconnect->B2

Figure 1: Retrosynthetic analysis of the target molecule.

For this protocol, we select Precursor Set A . The choice is predicated on the commercial availability and relative stability of 3-bromo-4-methylaniline and (2,6-difluoropyridin-4-yl)boronic acid. While boronic acids can be prone to decomposition, their handling is well-established, and this route avoids the synthesis of the more complex aniline boronate ester.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a Palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_Aryl   OxAdd OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl   Transmetal Transmetal Transmetalation PdII_Biaryl->Pd0   RedElim RedElim Reductive Elimination Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal G A 1. Vessel Preparation Inert atmosphere (N₂/Ar) Oven-dried glassware B 2. Reagent Charging Add solids: Aryl Bromide, Boronic Acid, K₂CO₃ A->B C 3. Catalyst Addition Add Pd(PPh₃)₄ under positive N₂ pressure B->C D 4. Solvent Addition Add degassed 1,4-Dioxane and Water via cannula C->D E 5. Reaction Heat to 90-95 °C Stir vigorously for 8-12 h D->E F 6. Monitoring Check for completion using TLC or LC-MS E->F G 7. Work-up Cool, dilute with EtOAc, filter through Celite® F->G H 8. Extraction Wash with water and brine Separate organic layer G->H I 9. Drying & Concentration Dry over MgSO₄, filter, and evaporate solvent H->I J 10. Purification Purify via flash column chromatography or recrystallization I->J K 11. Final Product Characterize and dry under vacuum J->K

Sources

Derivatization of the amino group in 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of the Amino Group in 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Introduction: Unlocking the Potential of a Privileged Scaffold

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a key structural motif in modern medicinal chemistry and materials science. Its unique architecture, combining a substituted aniline with a difluoropyridine ring, offers a versatile platform for the development of novel compounds with tailored electronic and pharmacological properties. The primary amino group on the aniline ring is a critical handle for chemical modification, allowing for the introduction of diverse functionalities that can profoundly influence a molecule's solubility, lipophilicity, metabolic stability, and biological target engagement.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of three fundamental and widely applicable strategies for the derivatization of this amino group: acylation, sulfonylation, and reductive amination. The protocols described herein are designed to be robust and adaptable, providing not just a series of steps, but also the underlying chemical logic to empower rational experimental design and troubleshooting.

Part 1: Acylation for the Synthesis of Amide Derivatives

Acylation of the primary amino group to form an amide bond is one of the most common transformations in drug discovery. This modification can introduce new pharmacophoric elements, alter hydrogen bonding capabilities, and improve metabolic stability by masking the reactive amine. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equiv)[1]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction, especially with reactive acyl chlorides.

  • Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 equiv) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[1]

  • Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise to the cold, stirred solution. A precipitate of the triethylammonium chloride salt may form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2][3]

Data Presentation: Acylation Reaction Parameters
ParameterDescriptionRationale & Considerations
Aniline 3-(2,6-Difluoropyridin-4-yl)-4-methylanilineThe nucleophile in the reaction.
Acylating Agent Acyl Chloride or Anhydride (1.1-1.2 equiv)The electrophile. Anhydrides are less reactive and may require heating.
Base Triethylamine, DIPEA (1.5-2.0 equiv)Neutralizes the HCl or carboxylic acid byproduct. Pyridine can also be used.
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents are preferred to avoid reaction with the acylating agent.
Temperature 0 °C to Room TemperatureInitial cooling mitigates a rapid, exothermic reaction.
Reaction Time 2 - 16 hoursDependent on the reactivity of the specific acylating agent used.
Visualization: Acylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve Aniline in Anhydrous DCM at 0°C AddBase 2. Add Triethylamine AddAcyl 3. Add Acyl Chloride Dropwise Stir 4. Stir at RT (2-16h) AddAcyl->Stir Monitor 5. Monitor by TLC/HPLC Stir->Monitor Quench 6. Quench with Water Monitor->Quench Extract 7. Wash with HCl, NaHCO3, Brine Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Recrystallization or Column Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for the N-Acylation of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Part 2: Sulfonylation for the Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides from anilines is a cornerstone transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. The sulfonamide moiety is a stable, non-basic amine surrogate that can act as a hydrogen bond donor and acceptor. The reaction involves the treatment of the aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol provides a general method for the synthesis of N-sulfonylated derivatives.

Materials:

  • 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv)

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 equiv)

  • Anhydrous Pyridine or a mixture of DCM and Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Dissolve 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv) in anhydrous pyridine (which acts as both solvent and base) in a flame-dried flask under an inert atmosphere. Alternatively, use DCM as the solvent and add triethylamine (1.5 equiv).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This step is crucial to prevent side reactions, such as di-sulfonylation.[4]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1 equiv) dropwise to the vigorously stirred solution. Maintaining a low temperature during addition is critical for selectivity.[4]

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Check for the consumption of the starting material using TLC or HPLC.

  • Work-up:

    • Pour the reaction mixture into ice-water to precipitate the crude product and quench any unreacted sulfonyl chloride.

    • If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl (to remove the base) and brine.

    • If pyridine was used as the solvent, extract the product into an organic solvent like ethyl acetate. Wash the organic layer extensively with 1 M HCl to remove pyridine, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Sulfonylation Reaction Parameters
ParameterDescriptionRationale & Considerations
Aniline 3-(2,6-Difluoropyridin-4-yl)-4-methylanilineThe nucleophile.
Sulfonylating Agent Sulfonyl Chloride (1.1 equiv)The electrophile. Common examples include MsCl, TsCl, BsCl.
Base/Solvent Pyridine or TEA in DCM (1.5 equiv)Neutralizes the HCl byproduct. Pyridine is often used as both base and solvent.[4]
Temperature 0 °C to Room TemperatureLow-temperature addition is key to minimizing the formation of di-sulfonated byproducts.[4]
Reaction Time 12 - 16 hoursTypically requires overnight stirring for complete conversion.
Visualization: Sulfonylation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve Aniline in Pyridine or DCM/TEA Cool 2. Cool to 0°C AddSulfonyl 3. Add Sulfonyl Chloride Dropwise Stir 4. Stir at RT (12-16h) AddSulfonyl->Stir Monitor 5. Monitor by TLC/HPLC Stir->Monitor Quench 6. Quench in Ice-Water or Wash with HCl Monitor->Quench Extract 7. Extract Product Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Recrystallization or Column Chromatography Dry->Purify Product Pure Sulfonamide Product Purify->Product

Caption: Workflow for the N-Sulfonylation of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Part 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful and efficient method for forming C-N bonds, allowing for the mono-alkylation of the primary amino group to yield secondary amines.[5] This one-pot procedure involves the initial formation of an imine intermediate by reacting the aniline with an aldehyde or ketone, followed by in situ reduction. This method avoids the over-alkylation often seen in direct alkylation with alkyl halides. For electron-deficient anilines, sodium triacetoxyborohydride (STAB-H) is a particularly effective reducing agent.[6]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general method using an aldehyde and STAB-H.

Materials:

  • 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB-H) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, combine 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive anilines, adding a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add STAB-H (1.5 equiv) to the mixture in one portion. The reaction may effervesce slightly.

  • Reaction Progression: Stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by column chromatography on silica gel. An acid-base extraction can also be employed to remove non-basic impurities.[2]

Data Presentation: Reductive Amination Parameters
ParameterDescriptionRationale & Considerations
Aniline 3-(2,6-Difluoropyridin-4-yl)-4-methylanilineThe amine component.
Carbonyl Aldehyde or Ketone (1.0-1.2 equiv)The source of the alkyl group.
Reducing Agent Sodium Triacetoxyborohydride (STAB-H) (1.5 equiv)A mild and selective reducing agent, effective for imines.[6]
Solvent Anhydrous DCM or DCEChlorinated solvents are commonly used.
Catalyst Acetic Acid (optional)Can accelerate imine formation, but may not be necessary.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.
Visualization: Reductive Amination Workflow

G cluster_setup Imine Formation cluster_reaction Reduction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Mix Aniline & Aldehyde in Anhydrous DCM StirImine 2. Stir at RT (30-60 min) AddSTAB 3. Add STAB-H StirImine->AddSTAB Stir 4. Stir at RT (3-24h) AddSTAB->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Quench 6. Quench with NaHCO3 Monitor->Quench Extract 7. Extract with DCM Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Secondary Amine Purify->Product

Caption: Workflow for the N-Alkylation via Reductive Amination.

Part 4: Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the final derivatized compound.

  • Purification:

    • Acid-Base Extraction: Unreacted 3-(2,6-difluoropyridin-4-yl)-4-methylaniline can be effectively removed from the crude product mixture by washing the organic solution with dilute aqueous acid (e.g., 1 M HCl).[2][7] The basic aniline will be protonated and move into the aqueous layer, while the less basic amide or sulfonamide product remains in the organic phase.

    • Column Chromatography: Silica gel chromatography is the most common method for purifying these derivatives. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[2]

    • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[3]

  • Analytical Characterization:

    • High-Performance Liquid Chromatography (HPLC): Purity assessment is routinely performed using reversed-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) and UV detection is a standard method.[8][9]

    • Structural Confirmation: The definitive structure of the derivatized product must be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Safety Precautions

  • Anilines: Substituted anilines, including the starting material, are toxic and can be absorbed through the skin.[9] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and react violently with water. They should be handled with care in a moisture-free environment.

  • Solvents: Organic solvents like DCM are volatile and may be harmful. All operations should be conducted in a fume hood.

References

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reductive amination of tertiary anilines and aldehydes. RSC Publishing. Available at: [Link]

  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry. Available at: [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis (ACS Publications). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC (NIH). Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. Available at: [Link]

  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters (Taylor & Francis). Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Omega (ACS Publications). Available at: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link]

  • Buchwald-Hartwig amination of 23a with primary anilines. ResearchGate. Available at: [Link]

  • Purify and dry aniline? Reddit. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Available at: [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles. Available at: [Link]

  • Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. SlideShare. Available at: [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. ResearchGate. Available at: [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

  • Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. PMC (NIH). Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. PMC (NIH). Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. ACS Publications. Available at: [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Suzuki Coupling with 2,6-Difluoropyridine Boronic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-difluoropyridine boronic acids in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this specific class of reagents and achieve successful outcomes in your synthetic endeavors.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the unique electronic properties of heteroaromatic compounds, particularly electron-deficient systems like 2,6-difluoropyridine, can present specific challenges. This guide will address the most common issues encountered when working with 2,6-difluoropyridine boronic acids, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Understanding the Challenges: The Nature of 2,6-Difluoropyridine Boronic Acids

The fluorine atoms in the 2 and 6 positions of the pyridine ring exert a strong electron-withdrawing effect, which significantly alters the electronic properties of the molecule. This has several consequences for the corresponding boronic acid in a Suzuki coupling:

  • Reduced Nucleophilicity: The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.

  • Protodeboronation: 2,6-Difluoropyridine boronic acid can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of 2,6-difluoropyridine and a reduction in the yield of the desired coupled product.

  • Stability: Like many boronic acids, 2,6-difluoropyridine boronic acid can be prone to dehydration to form boroxines, which can have different reactivity profiles.

Navigating these challenges requires a careful selection of reaction parameters. The following troubleshooting guide addresses common problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Troubleshooting Guide: FAQs for Suzuki Coupling with 2,6-Difluoropyridine Boronic Acids

Question 1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Underlying Causes & Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for activating the C-X bond of your coupling partner and facilitating the catalytic cycle. For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fu's palladacycle pre-catalysts, in combination with ligands like SPhos, XPhos, or RuPhos, are often more effective for challenging couplings.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to poor reactivity or promote side reactions.

    • Recommendation: For Suzuki couplings with 2,6-difluoropyridine boronic acids, inorganic bases are generally preferred over organic bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Cs₂CO₃ is more soluble and can be more effective in some cases, but it is also more expensive. Avoid strong bases like hydroxides, as they can promote protodeboronation.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents are generally a good choice.

    • Recommendation: A mixture of toluene and water, or 1,4-dioxane and water, is a common starting point. The water is necessary to dissolve the inorganic base. Anhydrous conditions are generally not required and can even be detrimental.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Start with a reaction temperature of 80-100 °C. If conversion is still low, a higher temperature may be necessary, but be mindful of potential decomposition of the catalyst or starting materials.

Troubleshooting Workflow:

Caption: Systematic troubleshooting for low conversion.

Question 2: I am observing significant formation of 2,6-difluoropyridine as a byproduct. What is causing this and how can I minimize it?

The formation of 2,6-difluoropyridine is a clear indication of protodeboronation, a common side reaction with heteroaryl boronic acids.

Underlying Causes & Solutions:

  • Excess Water or Protic Solvents: While some water is necessary to dissolve the base, an excess can promote the cleavage of the C-B bond.

    • Recommendation: Use a carefully controlled amount of water in your solvent system. A typical ratio is 10:1 (organic solvent:water). Ensure your organic solvents are of high quality and not excessively wet.

  • Inappropriate Base: Strong bases, particularly hydroxides (e.g., NaOH, KOH), can significantly accelerate protodeboronation.

    • Recommendation: Stick to milder inorganic bases like K₂CO₃ or K₃PO₄.

  • Prolonged Reaction Times at High Temperatures: Extended exposure to high temperatures can increase the rate of protodeboronation.

    • Recommendation: Monitor your reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is often better to optimize the catalyst system rather than simply extending the reaction time.

Experimental Protocol to Minimize Protodeboronation:

  • Reagent Preparation:

    • Degas your solvents (e.g., toluene, 1,4-dioxane) by sparging with argon or nitrogen for 15-20 minutes.

    • Use a fresh bottle of 2,6-difluoropyridine boronic acid. If the purity is questionable, it can be recrystallized.

  • Reaction Setup:

    • To a dry reaction vessel, add your aryl halide (1.0 equiv), 2,6-difluoropyridine boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the degassed solvent system (e.g., toluene:water 10:1).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours.

Question 3: My reaction is not reproducible. Sometimes it works well, and other times it fails. What could be the source of this inconsistency?

Inconsistent results are often traced back to subtle variations in reagents or reaction setup.

Underlying Causes & Solutions:

  • Quality of the Boronic Acid: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. The reactivity of the boronic acid versus the boroxine can differ, leading to inconsistent results.

    • Recommendation: Whenever possible, use freshly purchased or recently purified 2,6-difluoropyridine boronic acid. If you suspect boroxine formation, you can try to hydrolyze it back to the boronic acid by stirring it in a suitable solvent with a small amount of water before use.

  • Catalyst Activity: The activity of palladium catalysts can degrade over time, especially if not stored properly.

    • Recommendation: Store your palladium catalysts under an inert atmosphere and in a desiccator. If you suspect your catalyst has degraded, purchase a new batch.

  • Inert Atmosphere: Oxygen can oxidatively deactivate the active Pd(0) species in the catalytic cycle.

    • Recommendation: Ensure your reaction is performed under a consistently inert atmosphere. This includes properly degassing your solvents and purging your reaction vessel with argon or nitrogen before adding the catalyst and heating.

Data Presentation: Recommended Catalyst Systems for 2,6-Difluoropyridine Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseCommon Solvents
Pd₂(dba)₃SPhos1-3K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O
Pd(OAc)₂XPhos1-3K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald G3 PalladacycleN/A1-2K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L2-R' PdII_RX->PdII_R_R1 R'-B(OH)2 Base Transmetal Transmetalation PdII_R_R1->Pd0 R-R' RedElim Reductive Elimination RX R-X R1BOH2 R'-B(OH)2 Base Base RR1 R-R'

Caption: The Suzuki-Miyaura catalytic cycle.

This guide provides a starting point for troubleshooting your Suzuki coupling reactions with 2,6-difluoropyridine boronic acids. Remember that each specific substrate pairing may require fine-tuning of the reaction conditions. Systematic optimization of the parameters discussed here will significantly increase your chances of success.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction - The role of the precatalyst activation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? [Link]

  • Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • UBC Chemistry Department. (2008).

Technical Support Center: Synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important biaryl compound. Leveraging extensive experience in cross-coupling methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Approach

The most common and efficient method for the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 4-bromo-2-methylaniline , with a pyridine-boronic acid derivative, most commonly 2,6-difluoropyridine-4-boronic acid or its more stable pinacol ester counterpart.

The general reaction scheme is as follows:

Suzuki_Coupling_Reaction cluster_reactants Starting Materials cluster_product Target Molecule reactant1 4-bromo-2-methylaniline catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 2,6-difluoropyridine-4-boronic acid (or pinacol ester) reactant2->catalyst product 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline catalyst->product

Caption: General Suzuki-Miyaura coupling for the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

While the Suzuki-Miyaura coupling is a powerful and versatile reaction, its application to heteroaromatic systems, particularly those containing electron-deficient pyridine rings, can present unique challenges.[1] This guide will address these specific issues in detail.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

For the aryl halide component, 4-bromo-2-methylaniline is the most commonly employed starting material due to its commercial availability and favorable reactivity in Suzuki-Miyaura couplings.[2] For the boronic acid component, while 2,6-difluoropyridine-4-boronic acid can be used directly, its corresponding pinacol ester is often preferred. Boronic esters generally exhibit greater stability and are less prone to side reactions like protodeboronation.

Q2: Which palladium catalyst and ligand combination is most effective?

The choice of catalyst and ligand is critical for a successful coupling, especially with an electron-deficient pyridine substrate. Standard ligands like triphenylphosphine (PPh₃) may prove inefficient. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[3] A common and effective catalyst system is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.

Q3: What is the role of the base in this reaction, and which one should I use?

The base is crucial for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[4] For this specific coupling, a moderately strong base is typically required. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). It is imperative that the base is anhydrous and finely powdered to maximize its effectiveness.[3]

Q4: Why is it essential to maintain an inert atmosphere?

The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen and can be readily oxidized to an inactive state, which will halt the reaction.[3][5] Therefore, it is critical to perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). This involves using flame-dried glassware and thoroughly degassing all solvents prior to use.[3][6]

III. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Guide 1: Low or No Product Formation

A lack of product formation is a common issue that can often be traced back to a few key factors. The following decision tree can help diagnose the root cause:

Troubleshooting_Low_Yield start Low or No Product Formation q1 Is the catalyst active? start->q1 q2 Are reagents of high quality? q1->q2 Yes sol_catalyst Use fresh catalyst/ligand. Consider a more robust pre-catalyst. q1->sol_catalyst No q3 Is the inert atmosphere adequate? q2->q3 Yes sol_reagents Use fresh, pure boronic acid/ester. Ensure the base is anhydrous. q2->sol_reagents No q4 Are reaction conditions optimal? q3->q4 Yes sol_atmosphere Thoroughly degas solvents. Ensure a leak-free setup. q3->sol_atmosphere No sol_conditions Screen different ligands/bases/solvents. Increase reaction temperature. q4->sol_conditions Yes

Caption: Troubleshooting workflow for low or no product formation.

In-depth Analysis and Solutions:

Potential Cause Explanation Recommended Action Rationale
Inactive Catalyst The active Pd(0) species is prone to oxidation. The nitrogen atom on the pyridine ring can also coordinate to the palladium center, leading to catalyst inhibition.[3]Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable pre-catalyst.Ensures a sufficient concentration of active catalyst is present to initiate and sustain the catalytic cycle.
Poor Reagent Quality Boronic acids, and to a lesser extent their esters, can degrade upon exposure to air and moisture, leading to protodeboronation. The base must be anhydrous to be effective.[3]Use fresh, high-purity 4-bromo-2-methylaniline and 2,6-difluoropyridine-4-boronic acid or its pinacol ester. Ensure the base is finely powdered and anhydrous.High-quality starting materials are essential for a clean and efficient reaction.
Inadequate Degassing Dissolved oxygen in the solvents will deactivate the Pd(0) catalyst.[3][5]Thoroughly degas all solvents using methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by employing freeze-pump-thaw cycles.[6]Complete removal of oxygen is critical to protect the catalyst from deactivation.
Suboptimal Reaction Conditions The combination of ligand, base, solvent, and temperature is highly interdependent and may require optimization for this specific substrate pairing.Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos). Test alternative bases such as K₃PO₄ or Cs₂CO₃. Evaluate different solvents like dioxane, toluene, or 2-MeTHF. Incrementally increase the reaction temperature.A systematic screening of reaction parameters is often necessary to find the optimal conditions for challenging cross-coupling reactions.
Guide 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product. The most common side reactions are homocoupling and protodeboronation.

1. Homocoupling Products:

  • Observation: You detect the formation of 4,4'-bis(2,6-difluoropyridine) and/or 3,3'-dimethyl-biphenyl-4,4'-diamine in your reaction mixture.

  • Cause: Homocoupling occurs when two molecules of the same starting material couple with each other. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[3]

  • Solutions:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is completely free of leaks and that all solvents have been thoroughly degassed.[3][6]

    • Control of Stoichiometry: While a slight excess of the boronic acid derivative is common, a large excess can sometimes favor homocoupling.

    • Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. If the problem persists, consider screening alternative palladium sources and ligands.

2. Protodeboronation Product:

  • Observation: You detect the formation of 2,6-difluoropyridine in your reaction mixture.

  • Cause: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid by a proton source, typically water.[3] This removes the boronic acid from the productive catalytic cycle. Heteroaromatic boronic acids, especially those with electron-withdrawing groups like the difluoropyridine derivative, can be particularly susceptible to this side reaction.[7]

  • Solutions:

    • Anhydrous Conditions: Ensure that all solvents and reagents, particularly the base, are scrupulously dry.[3]

    • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.

    • Choice of Base: While a base is necessary, certain bases under aqueous conditions can accelerate protodeboronation. If using an aqueous solvent system, consider screening different bases.

3. Dehalogenation Product:

  • Observation: You detect the formation of 2-methylaniline in your reaction mixture.

  • Cause: Dehalogenation is the replacement of the bromine atom on 4-bromo-2-methylaniline with a hydrogen atom. This can occur through various pathways, sometimes involving hydride sources in the reaction mixture.

  • Solutions:

    • Purity of Reagents and Solvents: Ensure that your reagents and solvents are free from impurities that could act as hydride donors.

    • Optimize Reaction Conditions: In some cases, prolonged reaction times or excessively high temperatures can contribute to dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

IV. Experimental Protocol Example

The following is a general experimental protocol based on common practices for similar Suzuki-Miyaura couplings. This should be considered a starting point for optimization.

Materials:

  • 4-bromo-2-methylaniline

  • 2,6-difluoropyridine-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-methylaniline (1.0 equiv.), 2,6-difluoropyridine-4-boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via cannula or syringe.

  • Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Reddit. (2012, July 4). Suzuki coupling help. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5605.

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(33), 5811-5814.

  • Sklarski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2273-2281.

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. Retrieved from [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of fluorinated aromatic compounds. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic radius, and the strength of the C-F bond—present distinct challenges and opportunities in synthetic chemistry.[1][2] These properties, which make fluorinated compounds invaluable in pharmaceuticals and agrochemicals, also significantly influence their behavior during purification.[3][4]

This guide is structured to provide practical, experience-driven advice to researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of fluorinated aromatic compounds in a question-and-answer format.

Issue 1: Co-elution of Product and Starting Material/By-products on Silica Gel

Question: My fluorinated product has a very similar Rf to the non-fluorinated starting material on silica gel, making separation by flash chromatography nearly impossible. What's happening and how can I resolve this?

Answer: This is a classic challenge in fluorine chemistry. The introduction of a single fluorine atom, or even a trifluoromethyl group, does not always drastically alter a molecule's polarity in a predictable way, especially on a polar stationary phase like silica gel.[5] In some cases, fluorination can affect the basicity of a nearby functional group (like a pyridine), which can be exploited for separation, but often the polarity difference is minimal.[5] Furthermore, common side-products from fluorination reactions, such as those from hydrodehalogenation, can have nearly identical polarities to the desired product, complicating purification.[5]

Recommended Actions:

  • Switch to a Different Stationary Phase:

    • Fluorinated Phases: Consider using HPLC columns with fluorinated stationary phases. These phases can offer alternative selectivity based on "fluorophilicity"—the tendency of fluorinated compounds to interact with each other.[6][7] This provides a separation mechanism beyond simple polarity.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography may provide better separation, as it separates based on hydrophobicity, which is often more significantly impacted by fluorination.[6]

  • Employ Supercritical Fluid Chromatography (SFC):

    • SFC has emerged as a powerful tool for purifying fluorinated compounds, especially for chiral separations.[8] It often provides unique selectivity compared to HPLC.[9] The use of supercritical CO2 with an alcohol co-solvent is not only a greener alternative but its low viscosity and high diffusivity can lead to faster and more efficient separations.[9][10]

  • Chemical Derivatization:

    • If your molecule has a suitable functional handle (e.g., -OH, -NH2), consider a temporary derivatization to significantly alter its polarity. After purification, the protecting group can be removed. This is a multi-step solution but can be effective when all else fails.

Issue 2: Persistent Yellow or Brownish Tint in the Final Product

Question: After work-up and chromatography, my isolated fluorinated compound is still colored. What is the source of this color and how can I remove it?

Answer: A persistent yellow or brown color is often due to trace amounts of residual iodine, a common impurity if perfluoroalkyl iodides were used as starting materials or if certain iodonium-based reagents were employed in the synthesis.[11] Polymeric impurities formed through side reactions can also contribute to discoloration.

Recommended Actions:

  • Aqueous Sodium Thiosulfate Wash: Before chromatographic purification, perform a liquid-liquid extraction and wash the organic layer with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[11] This wash reduces colored iodine (I₂) to colorless iodide (I⁻), which is readily extracted into the aqueous phase.

  • Activated Carbon Treatment: If the color persists after a thiosulfate wash, it may be due to larger, non-iodine-based chromophores. Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon (typically 1-2% w/w) for 15-30 minutes. Remove the carbon by filtering through a pad of Celite®. Be aware that this treatment can sometimes lead to loss of product due to adsorption.

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for removing colored impurities, which are often excluded from the crystal lattice.

Issue 3: Stubborn Emulsion Formation During Aqueous Work-up

Question: During my liquid-liquid extraction, I'm getting a persistent emulsion at the interface that won't separate, even after waiting. Why does this happen with fluorinated compounds?

Answer: Emulsion formation is a well-known issue when working with fluorinated molecules.[11] Their unique properties can give them surfactant-like character, reducing the interfacial tension between the organic and aqueous phases and stabilizing emulsions.

Recommended Actions:

  • Brine Wash: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[11] This dramatically increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and force the separation of layers.

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. This minimizes the energy input that creates fine droplets and stable emulsions.

  • Filtration: For very stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can sometimes help to coalesce the dispersed droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the phase properties enough to break the emulsion.

Issue 4: Presence of Acidic Impurities in the Final Product

Question: My final product's NMR shows it to be pure, but a pH test of a solution is acidic. What is the likely source?

Answer: Acidic impurities are common by-products in fluorination chemistry. Hydrogen fluoride (HF) is a frequent by-product, especially when using reagents like DAST.[12] While most HF is removed during aqueous work-up, trace amounts can persist. Additionally, residual acids from other steps (e.g., HCl from a dehalogenation) can carry through.[11]

Recommended Actions:

  • Aqueous Bicarbonate Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] This will neutralize any acidic impurities. Crucially, vent the separatory funnel frequently to release the pressure from the CO₂ gas that is generated.

  • Acid Scavengers: In reactions known to generate HF, an acid scavenger like sodium bicarbonate or calcium carbonate can be added directly to the reaction mixture to neutralize HF as it forms, preventing it from inhibiting the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the purity of my final fluorinated aromatic compound?

A1: While ¹H NMR and LC-MS are standard, Quantitative ¹⁹F NMR (qNMR) is arguably the most powerful and reliable technique for assessing the purity of fluorinated compounds.[13] Fluorine-19 has a natural abundance of 100% and a wide chemical shift range (~500 ppm), which minimizes signal overlap and interference from solvents or non-fluorinated impurities.[4][13] By adding a known amount of a stable, fluorinated internal standard, you can directly and accurately quantify your product.[14]

Table 1: Common Internal Standards for Quantitative ¹⁹F NMR

Internal StandardChemical Shift (δ, ppm, relative to CFCl₃)Common SolventKey Characteristics
Trifluoroacetic Acid (TFA)~ -75.0DMSO-d₆, D₂OSharp singlet, well-separated from most aromatic fluorine signals.[13]
4,4'-Difluorobenzophenone~ -107Chloroform-dSymmetrical molecule giving a single sharp peak.[4]
α,α,α-Trifluorotoluene~ -63Chloroform-dVolatile, useful for compounds in a different spectral region.

Q2: Are there special considerations for choosing a drying agent for organic solutions of fluorinated compounds?

A2: Yes. While standard drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally effective, it is critical to ensure they are truly anhydrous.[11] Some fluorinating reagents are extremely sensitive to moisture, and incomplete drying can lead to decomposition of any unreacted reagent prior to chromatography.[12] Furthermore, if your compound is susceptible to hydrolysis, minimizing its time in contact with aqueous phases and ensuring rapid, thorough drying is paramount.

Q3: When should I consider distillation over chromatography?

A3: Distillation is an excellent choice for purification when there is a significant difference in boiling points between your product and the impurities, and when your product is thermally stable. Fractional distillation under reduced pressure is particularly effective for separating a liquid product from non-volatile impurities (e.g., salts, catalyst residues) or more volatile side-products.[11] It is often more scalable and economical than preparative chromatography for large quantities. Extractive distillation can also be used to separate compounds with close boiling points.[15]

Visualized Workflows and Protocols
General Purification Workflow

This diagram outlines a typical workflow from the crude reaction mixture to the final, purified compound.

G cluster_0 Reaction & Quench cluster_1 Aqueous Work-up cluster_2 Purification cluster_3 Analysis & Final Product Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with NH4Cl or H2O) Reaction->Quench LLE Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quench->LLE Wash_1 Bicarbonate Wash (Removes Acid) LLE->Wash_1 Wash_2 Brine Wash (Breaks Emulsions) Wash_1->Wash_2 Dry Dry Organic Layer (e.g., MgSO4) Wash_2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Method? Concentrate->Purify Chrom Column Chromatography (Silica, Fluorous, or SFC) Purify->Chrom  Liquid or  High-MW Solid Distill Distillation Purify->Distill  Thermally Stable  Liquid Recryst Recrystallization (If Solid) Purify->Recryst  Crystalline  Solid Analysis Purity Analysis (1H, 19F NMR, LC-MS) Chrom->Analysis Distill->Analysis Recryst->Analysis Final Pure Product Analysis->Final

Caption: General purification workflow for fluorinated aromatic compounds.

Decision Tree for Purification Strategy

Use this decision tree to select an appropriate primary purification strategy based on the properties of your compound and the nature of the impurities.

G start Crude Product After Work-up q1 Is the product a solid? start->q1 q2 Is the product thermally stable with a distinct boiling point? q1->q2 No (Liquid/Oil) recryst Attempt Recrystallization q1->recryst Yes q3 Are product & impurities separable on silica? q2->q3 No distill Perform Fractional Distillation q2->distill Yes q4 Is the product chiral? q3->q4 No silica Use Flash Chromatography (Silica Gel) q3->silica Yes sfc Use Supercritical Fluid Chromatography (SFC) q4->sfc Yes alt_chrom Try Alternative Chromatography (Reverse Phase, Fluorous Phase) q4->alt_chrom No

Caption: Decision tree for selecting a primary purification method.

Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up for Neutralizing and Removing Common Impurities

This protocol is a general guideline for the work-up of a fluorination reaction mixture prior to purification by chromatography or distillation.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench any reactive reagents.

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel. If necessary, dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water to ensure two distinct phases.

  • Neutralize Acidic By-products: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently swirl and invert, venting frequently to release generated CO₂ gas. Continue until gas evolution ceases. Separate the aqueous layer.[11]

  • Remove Iodine (if applicable): Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color of the organic layer should lighten or disappear. Separate the aqueous layer.[11]

  • Break Emulsions: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help dry the organic layer and break any emulsions that may have formed. Separate the aqueous layer.[11]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for at least 15-20 minutes. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purity Determination by Quantitative ¹⁹F NMR (qNMR)

This protocol provides a framework for determining the purity (as %w/w) of a fluorinated aromatic compound.

  • Prepare the Internal Standard (IS) Stock Solution: Accurately weigh a known mass of a high-purity internal standard (e.g., trifluoroacetic acid, purity >99.5%) into a volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration (mg/mL).

  • Prepare the Analyte Sample: Accurately weigh a known mass of your purified, dry fluorinated compound (the analyte) into an NMR tube.

  • Add Internal Standard: Using a calibrated pipette or syringe, add a precise volume of the IS stock solution to the NMR tube containing your analyte.

  • Acquire the ¹⁹F NMR Spectrum:

    • Ensure the spectrometer is properly tuned for the ¹⁹F nucleus.

    • Set the spectral width to encompass the signals of both the analyte and the internal standard.

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei for accurate integration. A D1 of 5 times the longest T1 value is recommended.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process and Calculate:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate the area of a well-resolved signal for your analyte (Int_Analyte) and the signal for the internal standard (Int_IS).

    • Calculate the purity using the following formula:

    Purity (%w/w) = (Int_Analyte / Int_IS) × (N_IS / N_Analyte) × (MW_Analyte / MW_IS) × (Mass_IS / Mass_Analyte) × 100

    Where:

    • N = Number of fluorine atoms giving rise to the integrated signal

    • MW = Molecular Weight

    • Mass = Mass of the substance added to the NMR tube

References

Sources

Suzuki-Miyaura Optimization Hub: Anti-Homocoupling Task Force

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket: Minimizing Oxidative Homocoupling of Boronic Acids Priority: Critical (Yield/Purity Impact)

The Diagnostic Matrix

Start here. Compare your experimental observations with these signatures to identify the root cause of your homocoupling (Ar¹-Ar¹).

Observation (LCMS/NMR)Primary SuspectThe "Why" (Mechanistic Root)Recommended Action
High Homocouple (Ar¹-Ar¹), Low Product Oxygen Leak Dissolved O₂ oxidizes Pd(0) to a peroxo-Pd(II) species, which preferentially reacts with 2 equivalents of boronic acid.Protocol A: Switch from sparging to Freeze-Pump-Thaw. Check seals.
Homocouple appears immediately at t=0 Pd(II) Precatalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂ consumes 2 eq. of boronic acid to reduce itself to active Pd(0).Protocol C: Add a sacrificial reductant (e.g., 5 mol% alcohol or olefin) or switch to a Pd(0) source (e.g., Pd₂(dba)₃).
Homocouple increases over time Stoichiometry Imbalance Excess boronic acid relative to halide (

) forces a second transmetallation.
Protocol B: Kinetic Throttling (Slow Addition).
Electron-Deficient Boronic Acid Base-Mediated Pathway Electron-poor rings are prone to base-catalyzed oxidation even with trace O₂.Protocol D: Switch to MIDA boronates or Trifluoroborates (Slow Release).

Mechanistic Deep Dive: The "Oxidative Hijack"

To defeat the enemy, you must understand its supply line. In a standard Suzuki reaction, the catalytic cycle relies on Pd(0).[1][2][3] However, oxygen acts as a "hijacker."

The Pathway[4][5]
  • The Hijack: Instead of reacting with the Aryl Halide (Ar-X), the Pd(0) species reacts with dissolved O₂ to form a peroxo-palladium(II) complex.

  • The Theft: This oxidized species is highly electrophilic and undergoes transmetallation with two molecules of boronic acid.

  • The Dump: The complex undergoes reductive elimination, releasing the homocouple (Ar¹-Ar¹) and regenerating Pd(0) to repeat the cycle.

Key Insight: This is catalytic in Palladium but stoichiometric in Oxygen. If you have a continuous air leak, you will convert 100% of your boronic acid to dimer.

Visualization: The Competing Cycles

Suzuki_vs_Homocoupling cluster_legend Cycle Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd(II) Species (Pd-O-O) Pd0->Peroxo + O2 (The Leak) TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet + Base Prod Cross-Coupled Product (Ar-Ar') TransMet->Prod Reductive Elim. Prod->Pd0 HomoTrans Double Transmetallation (2x Ar-B(OH)2) Peroxo->HomoTrans Dimer Homocouple Dimer (Ar-Ar) HomoTrans->Dimer Reductive Elim. Dimer->Pd0 Regenerates Catalyst key1 Green: Desired Cycle key2 Red: Oxidative Homocoupling

Caption: Figure 1. The "Oxidative Hijack." Note how Oxygen diverts the Pd(0) catalyst into a destructive sub-cycle that consumes boronic acid before it can couple with the halide.

Standard Operating Procedures (Protocols)

Protocol A: The "Freeze-Pump-Thaw" (Gold Standard)

Use when: Sparging (bubbling gas) is insufficient for sensitive reactions.

  • Seal: Place solvent/reagents in a Schlenk flask or heavy-walled pressure tube. Seal tightly.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (manifold). Pump for 5–10 minutes. Note: The solvent is frozen, so you are removing headspace gas, not solvent vapor.

  • Thaw: Close the flask to vacuum. Remove from LN2 and thaw in a warm water bath. Gas bubbles will evolve from the melting solid.

  • Repeat: Perform steps 2–4 for a total of three cycles .

  • Backfill: Backfill with high-purity Argon or Nitrogen.

Protocol B: Kinetic Throttling (Slow Addition)

Use when: Oxygen is excluded, but homocoupling persists (concentration-dependent side reaction).

The Logic: Homocoupling is often second-order with respect to boronic acid concentration. By keeping the instantaneous concentration of


 low, you statistically favor the reaction with the Aryl Halide.
  • Setup: Dissolve the Catalyst, Base, and Aryl Halide in the reaction vessel. Heat to temperature.[3][4]

  • Feed: Dissolve the Boronic Acid in a separate volume of degassed solvent.

  • Execute: Using a syringe pump, add the boronic acid solution dropwise over a period of 1 to 4 hours .

  • Result: The boronic acid is consumed by the cross-coupling cycle immediately upon entering the vessel, leaving no excess available for dimerization.

Advanced Troubleshooting & FAQ

Q1: Can I use a scavenger to stop the homocoupling?

Yes. A proven industrial trick is the addition of Potassium Formate (HCOOK) .

  • Mechanism: Formate acts as a mild reducing agent.[4][5] If a Pd(II) species is formed via oxidation (or from the precatalyst), formate reduces it back to Pd(0) without interfering with the main Suzuki cycle.

  • Dosage: 10–20 mol% relative to the substrate.

  • Reference: See Miller et al. (2007) in the reference list.[1][4][6]

Q2: How does the ligand affect homocoupling?

Ligand choice is a balancing act:

  • Bulky Phosphines (e.g., SPhos, XPhos): generally reduce homocoupling. They accelerate the Reductive Elimination of the cross-product. If the cross-product eliminates fast, the catalyst spends less time in a state where it could undergo side reactions.[7]

  • Simple Phosphines (e.g., PPh₃): prone to dissociation. Free Pd is easily oxidized, leading to higher homocoupling rates.

Q3: My boronic acid is unstable. What now?

Switch to a Slow-Release Reagent .

  • MIDA Boronates: These are protected boronic acids. They do not transmetallate directly.[2] Under basic aqueous conditions, they slowly hydrolyze to release the active boronic acid. This mimics "Protocol B" (Slow Addition) chemically, without needing a syringe pump.

  • Potassium Organotrifluoroborates (R-BF₃K): Similar concept.[8] They require hydrolysis to R-B(OH)₂ to react, providing a natural "slow release" effect.

Troubleshooting Decision Tree

DecisionTree Start Start: Detected Ar-Ar Dimer CheckO2 Is the reaction under Air? Start->CheckO2 Degas Action: Rigorous Degassing (Freeze-Pump-Thaw) CheckO2->Degas Yes CheckPrecat Are you using Pd(II)? (e.g., Pd(OAc)2) CheckO2->CheckPrecat No (Inert atm) Reduce Action: Add Reductant (HCOOK or Alcohol) CheckPrecat->Reduce Yes CheckConc Is Boronic Acid in excess? CheckPrecat->CheckConc No (Using Pd(0)) SlowAdd Action: Syringe Pump Addition CheckConc->SlowAdd Yes CheckStab Is Boronic Acid unstable? CheckConc->CheckStab No CheckStab->Degas Unknown Cause (Re-check seals) MIDA Action: Switch to MIDA Boronate CheckStab->MIDA Yes

Caption: Figure 2. Logic flow for isolating the source of homocoupling impurities.

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society. [Link]

  • Miller, W. D., et al. (2007).[4][6] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development. [Link][6]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[9] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

  • Knapp, D. M., et al. (2009).[10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs[1][2]

Introduction: The "2-Pyridyl Problem"

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction involving a pyridine substrate has failed, stalled, or produced low yields.

Pyridines are notoriously difficult substrates in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi). This difficulty stems from two distinct but often simultaneous failure modes:

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that coordinates to the Palladium center, displacing ligands and forming an inactive "off-cycle" resting state.[2]

  • Substrate Instability: 2-Pyridineboronic acids are prone to rapid protodeboronation, destroying the nucleophile before it can react.

This guide provides mechanistic insights and self-validating protocols to overcome these barriers.

Module 1: Catalyst Poisoning (N-Coordination)

Q1: My reaction with a halopyridine starts well but stalls at ~20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing product inhibition or substrate inhibition via competitive coordination.

The Mechanism: In a standard catalytic cycle, the Pd(0) species must be stabilized by phosphine ligands (L) to facilitate Oxidative Addition. However, the pyridine nitrogen (from your substrate or the newly formed product) competes with these ligands for the Pd center. If the pyridine binds too strongly, it forms a stable, coordinatively saturated [Pd(Pyridine)_n] complex that cannot undergo oxidative addition. This effectively removes the catalyst from the active cycle.

Visualizing the Deactivation Pathway:

DeactivationMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-X OffCycle OFF-CYCLE RESTING STATE [L-Pd-Pyridine] or [Pd(Pyridine)2] Pd0->OffCycle + Pyridine (Reversible) PdII Pd(II)-Ar-X OxAdd->PdII Pyridine Pyridine Substrate/Product (Lewis Base) Pyridine->OffCycle OffCycle->Pd0 Heat / Bulky Ligand

Caption: Competitive coordination of pyridine nitrogen creates an inactive off-cycle species, preventing the catalyst from entering the oxidative addition step.[2]

Troubleshooting Protocol: Ligand Switching

To prevent this, you must use a ligand that is sterically bulky enough to physically block the pyridine nitrogen from binding to the palladium, while still allowing the smaller aryl halide to react.

Step-by-Step Optimization:

  • Switch to Bulky Biarylphosphines (Buchwald Ligands):

    • Recommendation: Use XPhos or RuPhos .[3]

    • Why: These ligands have a "dialkylbiaryl" backbone.[3] The bulk of the isopropyl or cyclohexyl groups creates a "roof" over the Pd center, preventing the approach of the pyridine nitrogen (perpendicular coordination) but allowing the oxidative addition of the aryl halide (in-plane).

  • Use Precatalysts (Pd-G3/G4):

    • Do not use Pd(OAc)2 + Ligand. The reduction step to generate Pd(0) is often inhibited by pyridines.

    • Action: Use XPhos Pd G4 or RuPhos Pd G4 . These release the active L-Pd(0) species immediately upon heating, bypassing the sensitive activation step.

Q2: How do I confirm if N-binding is the cause of failure?

Validation Experiment (The "Spike" Test):

  • Run a standard coupling reaction with a non-pyridine substrate (e.g., chlorobenzene + phenylboronic acid) that you know works well (Control A).

  • Run the same reaction but add 1 equivalent of your pyridine substrate to the mixture (Experiment B).

  • Result Analysis:

    • If Experiment B fails or is significantly slower than Control A, the pyridine is poisoning the catalyst.

    • Solution: Proceed to the "Ligand Switching" protocol above.

Module 2: Substrate Instability (Protodeboronation)

Q3: I am trying to couple 2-pyridineboronic acid, but I only recover pyridine (deboronated byproduct). Yield is <10%.

Diagnosis: You are suffering from rapid protodeboronation .

The Mechanism: 2-Heterocyclic boronic acids are intrinsically unstable. The electronegative nitrogen atom adjacent to the carbon-boron bond facilitates the hydrolysis of the C-B bond, especially in the presence of base and water (standard Suzuki conditions). The boronic acid is consumed by the solvent faster than it can transmetalate to the palladium.

Troubleshooting Protocol: The "Slow-Release" Strategy

You cannot stop the instability, but you can mask it.

Option A: Switch to MIDA Boronates (Recommended) MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and stable to hydrolysis. They slowly hydrolyze to the active boronic acid during the reaction, keeping the concentration of the unstable species low but constant.

  • Reagent: 2-Pyridyl MIDA boronate.

  • Conditions: Anhydrous dioxane/water (10:1) or use of a slow-addition syringe pump for the base.

Option B: The "Anhydrous" Protocol (If MIDA is unavailable) If you must use the boronic acid/ester:

  • Solvent: Switch to anhydrous 1,4-dioxane or toluene .

  • Base: Use K3PO4 (anhydrous) or Cs2CO3 . Avoid hydroxides or alkoxides.

  • Additives: Add CuCl (1.0 equiv) .

    • Why: The "Copper Effect". Copper undergoes transmetalation with the boronate to form a transient Organocopper species. This species transmetalates to Palladium faster than the boronate hydrolyzes.

Data Comparison: Stabilizing Strategies

StrategyStabilityTransmetalation RateRecommended For
Standard Boronic Acid Very LowSlow3- or 4-pyridines only
Pinacol Ester LowSlowGeneral screening
MIDA Boronate High Controlled (Slow Release)2-pyridines (Best Practice)
Trifluoroborate (BF3K) HighFastScale-up (Req. solubility check)

Module 3: Oxidative Addition Issues (Electron-Deficient Pyridines)

Q4: I am using a 2-chloropyridine. It is not poisoning the catalyst (I used XPhos), but the reaction is still sluggish.

Diagnosis: Slow Oxidative Addition . While 2-bromopyridines are reactive, 2-chloropyridines (especially electron-rich ones, e.g., with -OMe or -NH2 groups) have a strong C-Cl bond that Pd(0) struggles to break.

Decision Tree for Ligand Selection:

LigandSelection Start Substrate Analysis Type Is the Halide on the Pyridine? Start->Type Yes Yes (Halopyridine) Type->Yes No No (Pyridine Boronate) Type->No Pos Position of Halide? Yes->Pos MIDA USE: MIDA Boronate + Cu(I) (Prevents Protodeboronation) No->MIDA Pos2 2-Position (Steric/Coordination) Pos->Pos2 Pos34 3- or 4-Position Pos->Pos34 Sol1 USE: G4-XPhos or G4-RuPhos (Prevents N-binding) Pos2->Sol1 Sol2 USE: Pd(dppf)Cl2 or Pd(PPh3)4 (Standard conditions usually work) Pos34->Sol2

Caption: Decision matrix for selecting the correct catalyst system based on substrate geometry.

Protocol: Boosting Oxidative Addition
  • Ligand: Switch to P(t-Bu)3 (via Pd-G4-P(tBu)3) or PEPPSI-IPr .

    • Why: These are highly electron-rich ligands that push electron density onto the Pd center, accelerating the oxidative addition into the tough C-Cl bond.

  • Temperature: Increase to 100°C .

  • Solvent: Use n-Butanol or t-Amyl alcohol .

    • Insight: Alcohol solvents can facilitate the activation of the halide via hydrogen bonding to the leaving group (chloride), assisting in the bond breaking.

References

  • Mechanistic Insight on Pyridine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

  • Buchwald Ligand Design (XPhos/RuPhos): [1][3]

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[7] Accounts of Chemical Research. Link

  • Solution to Protodeboronation (MIDA Boronates)

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. Link

  • Copper Effect in Coupling

    • Guru, M. M., et al. (2011). Copper-catalyzed cross-coupling of functionalized aryl boronic acids with aryl halides. Chemical Science. Link

  • PEPPSI Catalysts for Difficult Substrates

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst. Chemistry – A European Journal. Link

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(2,6-difluoropyridin-4-yl)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key intermediate. By understanding the underlying chemical principles, you can significantly improve both the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline?

A1: The most prevalent and efficient method for synthesizing 3-(2,6-difluoropyridin-4-yl)-4-methylaniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 4-halo-3-methylaniline derivative (e.g., 4-bromo-3-methylaniline or 4-iodo-3-methylaniline) with a 2,6-difluoropyridine-4-boronic acid or its corresponding ester.

Q2: What are the critical parameters to control for a high-yielding Suzuki-Miyaura coupling reaction for this specific molecule?

A2: Several parameters are crucial for a successful synthesis. Due to the electron-deficient nature of the difluoropyridine ring, careful optimization is key. Critical factors include:

  • Inert Atmosphere: The active Palladium(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation.[3] It is imperative to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[3]

  • Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. The use of bulky, electron-rich phosphine ligands, such as Buchwald or Fu ligands (e.g., SPhos, XPhos), is often necessary to facilitate the reaction with sterically hindered and electronically demanding substrates.[4]

  • Base Selection: The choice of base is critical for the transmetalation step.[3] Anhydrous and finely ground inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[5]

  • Solvent System: The solvent must ensure adequate solubility of all reactants.[4] A degassed mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed.[1][5]

  • Reagent Quality: The purity of the starting materials, particularly the boronic acid, is paramount. Boronic acids can undergo protodeboronation if exposed to moisture and air.[2]

Troubleshooting Guide: Synthesis

Issue 1: Low or No Product Formation

If you are observing minimal to no conversion of your starting materials, consider the following troubleshooting steps:

Potential CauseTroubleshooting StepRationale
Inactive Catalyst Use a fresh batch of palladium catalyst and a suitable bulky phosphine ligand. Ensure proper storage under an inert atmosphere.[3]The Pd(0) active species is oxygen-sensitive. The electron-deficient difluoropyridine ring requires an electron-rich ligand to facilitate oxidative addition.[4]
Inefficient Base Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[3][5]The base activates the boronic acid for transmetalation. Insufficient basicity or poor solubility can stall the catalytic cycle.[3]
Poor Reagent Quality Use freshly purchased or purified starting materials. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[4]Water can lead to protodeboronation of the boronic acid, a common side reaction.[3]
Suboptimal Temperature Gradually increase the reaction temperature.Some Suzuki couplings require higher temperatures to overcome activation energy barriers, especially with challenging substrates.

Issue 2: Significant Formation of Homocoupling Byproducts

The presence of 4,4'-bipyridine (from the boronic acid) and/or 3,3'-dimethyl-biphenyl-4,4'-diamine (from the aniline derivative) indicates homocoupling.

Potential CauseTroubleshooting StepRationale
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[3]Oxygen can promote the homocoupling of boronic acids.[3][4]
Suboptimal Catalyst/Ligand Ratio Increase the ligand-to-palladium ratio.Excess ligand can help to stabilize the Pd(0) species and prevent side reactions.
Incorrect Reaction Conditions Lower the reaction temperature and consider a slower addition of the boronic acid.Harsher conditions can sometimes favor side reactions.

Issue 3: Protodeboronation of the Pyridine Boronic Acid

If you observe the formation of 2,6-difluoropyridine as a major byproduct, protodeboronation is likely occurring.

Potential CauseTroubleshooting StepRationale
Presence of Water Use anhydrous solvents and reagents. Consider using a boronic ester derivative which is more stable to hydrolysis.[4]The C-B bond of the boronic acid is susceptible to cleavage by water, especially at elevated temperatures.[3]
Harsh Reaction Conditions Use a milder base and a lower reaction temperature.These conditions can help to minimize the decomposition of the boronic acid.[4]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline. Optimization may be required based on your specific laboratory conditions.

Materials:

  • 4-bromo-3-methylaniline (1.0 equiv)

  • 2,6-difluoropyridine-4-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • Anhydrous K₃PO₄ (2.0 - 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-methylaniline, 2,6-difluoropyridine-4-boronic acid pinacol ester, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification Guide

Issue 4: Discolored Product (Yellow to Brown)

Aniline compounds are prone to oxidation, leading to colored impurities.[6]

Potential CauseTroubleshooting StepRationale
Oxidation Purify the product using column chromatography or recrystallization. Store the purified product under an inert atmosphere and protected from light.[6]Oxidation products are often more polar and can be separated by chromatography. Recrystallization can also remove colored impurities.[6]
Residual Palladium Catalyst Filter the reaction mixture through a pad of celite before work-up. Consider using a palladium scavenger if necessary.Finely divided palladium can impart a dark color to the product.

Issue 5: Difficulty in Separating the Product from Starting Materials or Byproducts by Column Chromatography

Poor separation during chromatography can be frustrating. Here are some tips to improve it:

Potential CauseTroubleshooting StepRationale
Inappropriate Solvent System Optimize the eluent polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for aniline derivatives.[6]Fine-tuning the solvent polarity will improve the resolution between compounds with similar Rf values.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling.A well-packed column is essential for good separation.
Sample Overloading Load a smaller amount of the crude product onto the column.Overloading the column leads to broad peaks and poor separation.
Purification Protocols

1. Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.[7]

2. Recrystallization

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8] Test solvents like ethanol, isopropanol, or mixtures such as toluene/heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath to maximize crystal formation.[8]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Reductive_Elimination->Product Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-X 3-(2,6-Difluoropyridin-4-yl)-halide Ar-X->Oxidative_Addition Ar'-B(OR)2 4-methylaniline-boronic acid derivative Ar'-B(OR)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Identify_Issue Identify Major Problem Check_Reaction->Identify_Issue No_Conversion Low/No Conversion Identify_Issue->No_Conversion Starting Material Dominant Byproducts Byproducts Observed Identify_Issue->Byproducts New Spots Observed Purification_Problem Purification Difficulty Identify_Issue->Purification_Problem Co-elution Optimize_Catalyst Optimize Catalyst/Ligand No_Conversion->Optimize_Catalyst Optimize_Base Change Base/Solvent No_Conversion->Optimize_Base Optimize_Temp Adjust Temperature No_Conversion->Optimize_Temp Degas_System Improve Inert Atmosphere Byproducts->Degas_System Check_Reagents Verify Reagent Quality Byproducts->Check_Reagents Optimize_Chroma Optimize Chromatography Purification_Problem->Optimize_Chroma Try_Recrystal Attempt Recrystallization Purification_Problem->Try_Recrystal Success Improved Yield/Purity Optimize_Catalyst->Success Optimize_Base->Success Optimize_Temp->Success Degas_System->Success Check_Reagents->Success Optimize_Chroma->Success Try_Recrystal->Success

Caption: A logical workflow for troubleshooting synthesis and purification issues.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Benchchem. (n.d.). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.
  • Benchchem. (n.d.). Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.

Sources

Overcoming poor reactivity of electron-deficient aryl halides in C-N coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CN-EWG-OPT-001 Subject: Overcoming low yields/side reactions with electron-deficient aryl halides in Buchwald-Hartwig amination. Assigned Specialist: Senior Application Scientist, Catalysis Division.

The Core Paradox: "It Should Be Easy, But It Failed"

User Observation: "I am trying to couple a 4-nitro-chlorobenzene (or chloropyridine) with a secondary amine. Literature says electron-deficient aryl halides undergo oxidative addition faster than electron-rich ones.[1] Yet, my yield is <20%, and I see large amounts of phenol/ether byproducts or unreacted starting material."

Technical Diagnosis: You are falling into the "Activation/Selectivity Trap." While electron-withdrawing groups (EWGs) facilitate the initial oxidative addition of Pd(0) into the C-X bond, they simultaneously activate the ring toward two competitive failure modes:

  • Competitive S_NAr: The base (hydroxide or alkoxide) attacks the aryl halide faster than the palladium catalyst, leading to phenols or ethers.

  • Catalyst Poisoning: If your electron-deficient substrate contains nitrogen (e.g., pyridine, pyrimidine), it can bind irreversibly to the Pd center, displacing the ligand and arresting the cycle.[1]

Diagnostic & Troubleshooting (Q&A)

Issue A: "I see the aryl halide disappearing, but the product is a phenol or ether."

Cause: You are using a strong, nucleophilic base (e.g.,


, 

) with a highly electron-deficient substrate.[1] The base is acting as a nucleophile in a background Nucleophilic Aromatic Substitution (S_NAr) reaction.[1]

Solution: Switch to "Soft" Inorganic Bases. Replace alkoxides with carbonate or phosphate bases.[1] These are strong enough to deprotonate the Pd-amine complex but insufficiently nucleophilic to attack the aryl ring.

  • Recommendation: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).[1]
  • Solvent Pairing: These bases require polar solvents (1,4-Dioxane,

    
    -Amyl alcohol) or a phase transfer catalyst to function effectively.[1]
    
Issue B: "The reaction stalls immediately. No conversion."

Cause: Catalyst Poisoning (The "Heterocycle Effect").[1] If your electron-deficient halide is a pyridine, pyrazine, or pyridazine, the nitrogen lone pair is electron-poor but still capable of displacing phosphine ligands, forming a stable, inactive "Pd-black" or bis-heteroaryl complex.[1]

Solution: Use Bulky Ligands & Pre-catalysts. You need a ligand bulky enough to prevent the substrate from binding to the metal center in a non-productive way.

  • Ligand Choice: BrettPhos or

    
    BuBrettPhos .[1] The steric bulk of the tri-isopropyl groups prevents 
    
    
    
    -coordination of the heterocycle.
  • Pd Source: Stop using

    
    . The "dba" ligand can inhibit reactions with electron-deficient substrates. Switch to G3- or G4-Palladacycle Pre-catalysts  (e.g., BrettPhos Pd G4) to ensure rapid generation of the active 
    
    
    
    species.[1]
Issue C: "My substrate has an ester/nitrile, and it degraded."

Cause: Base-mediated hydrolysis.[1] Solution: Use Soluble Organic Bases. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD .[1][2] These are non-nucleophilic and soluble, allowing for milder conditions when paired with active catalysts like Pd-PEPPSI-IPr .[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on your specific failure mode.

CN_Coupling_Logic Start Substrate Analysis: Electron-Deficient Ar-X Check_Het Is the Ar-X a Nitrogen Heterocycle? Start->Check_Het Heterocycle_Yes Risk: Catalyst Poisoning (N-coordination) Check_Het->Heterocycle_Yes Yes Heterocycle_No Risk: Competitive S_NAr (Base Attack) Check_Het->Heterocycle_No No Sol_Het PROTOCOL B: Bulky Ligand (BrettPhos) + Pd G4 Pre-catalyst Heterocycle_Yes->Sol_Het Check_Base Are there base-sensitive groups (Esters/Nitriles)? Heterocycle_No->Check_Base Base_Sens_Yes PROTOCOL C: Organic Base (DBU/MTBD) + Pd-PEPPSI Check_Base->Base_Sens_Yes Yes Base_Sens_No PROTOCOL A: Weak Inorganic Base (Cs2CO3 / K3PO4) Check_Base->Base_Sens_No No

Caption: Decision tree for optimizing C-N coupling conditions based on substrate risks (Poisoning vs. Hydrolysis vs. S_NAr).

Optimized Experimental Protocols

Protocol A: The "Weak Base" Method (Standard for EWG-Aryl Halides)

Best for: Nitro-, Cyano-, or Fluoro-benzenes prone to S_NAr.[1]

  • Catalyst Prep: In a glovebox or under Ar, charge a vial with BrettPhos Pd G4 (1–2 mol%) or RuPhos Pd G4 (if amine is secondary).[1]

  • Reagents: Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

  • Base: Add

    
      (2.0 equiv). Note: Must be finely ground and anhydrous.
    
  • Solvent: Add anhydrous 1,4-Dioxane or

    
    -Amyl Alcohol  (0.2 M concentration).
    
  • Execution: Seal and heat to 80–100 °C for 12 hours.

  • Why it works: Carbonate bases are too weak to attack the electron-deficient ring but strong enough to facilitate the catalytic cycle.

Protocol B: The "Heterocycle" Method (Anti-Poisoning)

Best for: Chloropyridines, Chloropyrimidines, Chloropyrazines.[1]

  • Ligand Selection: Use

    
    BuBrettPhos  or AdBrettPhos .[1][3] The extreme steric bulk prevents the pyridine nitrogen from binding to Pd.
    
  • Catalyst: Pd(OAc)

    
      + Ligand (1:2 ratio) OR 
    
    
    
    BuBrettPhos Pd G4
    (2 mol%).[1]
  • Base:

    
      (1.4 equiv) usually outperforms carbonates here.[1]
    
  • Solvent:

    
    -Butanol  or 
    
    
    
    -Amyl Alcohol
    .[1] Protic solvents can sometimes assist in proton transfer steps for difficult heterocycles.[1]
  • Additives: If conversion is low, add 10–20 mol% of water (controlled) to increase the solubility of the inorganic base.

Protocol C: The "Base-Sensitive" Method (Organic Bases)

Best for: Substrates with esters, ketones, or labile protecting groups.[1]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).[1] This NHC-stabilized catalyst is robust and works well with organic bases.[1]

  • Base: DBU (2.0 equiv).[1] Add slowly if the substrate is extremely sensitive.

  • Solvent: DME (Dimethoxyethane) or Toluene .[1]

  • Temp: Often runs at lower temperatures (60 °C) due to the higher activity of the PEPPSI catalyst.

Comparative Data: Base & Ligand Selection

Table 1: Base Selection Matrix for Electron-Deficient Aryl Halides

BasepKa (DMSO)NucleophilicityRisk of S_NArRecommended For

~29HighCritical Only for electron-rich/neutral substrates.[1] Avoid for EWGs.[1]

~26LowLowStandard for nitro/cyano-aryl halides.[1]

~28ModerateLowGood for heterocycles; requires polar solvent.[1]
DBU 24.3Non-nucleophilicZeroBase-sensitive esters/nitriles.[1]

Table 2: Ligand Performance for EWG Substrates

LigandTypeKey FeatureBest Application
BrettPhos DialkylbiarylBulky, Electron-RichPrimary amines + EWG Aryl Chlorides.[1]
RuPhos DialkylbiarylModerate BulkSecondary amines + General EWG halides.[1]
XPhos DialkylbiarylGeneral PurposeGood starting point, but fails with specific heterocycles.[1]
IPr (NHC) CarbeneStrong

-donor
Difficult oxidative additions; used in PEPPSI systems.[1]

Advanced Mechanism: Why "Easy" Substrates Fail[1]

The following diagram details the competitive pathways. In an ideal cycle (Green), the amine binds and eliminates.[1] In the "EWG Trap" (Red), the electron-deficiency of the ring invites direct attack by the base or stable coordination by the heterocycle.

Mechanism_Failure ArX EWG-Aryl Halide (Substrate) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ArX->OxAdd SNAr_Prod Phenol/Ether (Dead End) ArX->SNAr_Prod Direct Attack by Base (If Base is Strong) Pd0 Pd(0) Catalyst Pd0->OxAdd Fast for EWG Het_Coord N-Coordination (Catalyst Trap) OxAdd->Het_Coord If Heterocycle & Ligand not Bulky Prod C-N Product OxAdd->Prod Reductive Elimination (Requires Weak Base) Base Strong Base (NaOtBu) Base->SNAr_Prod Amine Amine Nucleophile Amine->Prod

Caption: Mechanistic divergence showing how electron-deficient substrates are prone to S_NAr side reactions (top red path) or catalyst trapping (bottom red path).

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. (Context: Establishing weak base protocols for EWG substrates).

  • Fors, B. P., & Buchwald, S. L. (2008).[1] Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[1] Journal of the American Chemical Society. (Context: Handling BrettPhos with electron-deficient electrophiles).

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal.[1] (Context: Use of NHC ligands for difficult substrates). [1]

  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Key Concepts in Ligand Design: An Introduction to Chelating Phosphines. Chemistry – A European Journal.[1] (Context: Ligand effects on reductive elimination in electron-poor systems). [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Context: Comprehensive review of base/ligand selection for heterocycles). [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Pharmaceutical Intermediate

In the landscape of modern drug development, the purity and identity of starting materials and intermediates are not merely a matter of quality control; they are fundamental pillars of safety and efficacy. 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, a substituted aniline derivative, represents a class of compounds pivotal as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of reactive moieties—the aniline and the difluoropyridine rings—necessitates a robust analytical control strategy. Accurate and precise characterization ensures reaction stoichiometry, monitors the formation of process-related impurities, and ultimately guarantees the quality of the final drug substance.[1]

This guide provides an in-depth comparison and detailed protocols for the characterization of this intermediate using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and impurity profiling. As we will explore, the synergy between these techniques offers a comprehensive analytical solution that aligns with the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Core Principles: Why HPLC and LC-MS are the Gold Standard

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a moderately polar, UV-active small molecule, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred separation technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][3] For this molecule, RP-HPLC separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] A UV detector provides excellent quantitation capabilities, as the aromatic rings in the molecule absorb ultraviolet light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with mass spectrometry, HPLC transforms from a quantitative tool into a powerful instrument for identification.[5] LC-MS provides molecular weight information, which is a critical identity test.[6][7] Furthermore, tandem mass spectrometry (MS/MS) can fragment the molecule to provide a unique structural fingerprint, enabling the unequivocal identification of the main component and the structural elucidation of unknown impurities.[5][7]

HPLC Method for Purity and Assay Determination

The primary goal of the HPLC method is to accurately quantify the main peak (assay) and separate it from all potential process-related impurities and degradation products (purity). The following proposed method serves as a robust starting point for development and validation.

Causality Behind Experimental Choices:

  • Column Selection (C18): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is an excellent first choice for retaining and separating a wide range of small molecules, including substituted anilines and pyridines.[4][8]

  • Mobile Phase (MS-Compatible): While many buffers can be used for HPLC-UV, selecting an MS-compatible buffer like ammonium formate from the outset creates a universal method that can be directly transferred to LC-MS without modification.[9][10] This saves significant development time. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is crucial for a purity method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe, resulting in sharp, symmetrical peaks.[1]

  • UV Detection Wavelength: The wavelength is selected based on the UV absorbance maxima of the analyte to ensure maximum sensitivity. For aromatic compounds like this, a wavelength around 254 nm is a common starting point, but a full UV scan should be performed to determine the optimal value.

Table 1: Proposed HPLC-UV Method Parameters

Parameter Proposed Condition Rationale
Column C18, 100 mm x 2.1 mm, 1.8 µm High efficiency and resolution for complex mixtures.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 MS-compatible buffer, good for peak shape of basic amines.
Mobile Phase B Acetonitrile Common organic modifier with good elution strength.
Gradient 5% to 95% B over 10 minutes Ensures elution of a wide range of potential impurities.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 30 °C Provides reproducible retention times.
Injection Vol. 2 µL Minimizes peak distortion from injection solvent.

| UV Detection | 254 nm (or absorbance maximum) | High sensitivity for aromatic compounds. |

LC-MS Method for Identity and Impurity Profiling

Building directly on the HPLC-UV method, the LC-MS analysis confirms the identity of the main peak and provides structural information on any detected impurities.

Causality Behind Experimental Choices:

  • Ionization Source (ESI+): The aniline and pyridine nitrogen atoms are basic and readily accept a proton. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice for generating a strong signal for the protonated molecule [M+H]⁺.[6][11]

  • Full Scan (MS1): A full scan analysis is performed to detect all ionizable compounds eluting from the column. The resulting mass spectrum for the main peak should show a prominent ion corresponding to the calculated molecular weight of the protonated molecule, confirming its identity.

  • Tandem MS (MS/MS): For structural confirmation and impurity identification, a product ion scan (MS/MS) is performed. The [M+H]⁺ ion is isolated and fragmented, producing a characteristic pattern of daughter ions. This fragmentation pattern can be used to confirm the structure of the parent compound and to propose structures for unknown impurities, often by comparing their fragmentation to that of the main compound.[1][5][7]

Table 2: Proposed LC-MS Method Parameters

Parameter Proposed Condition Rationale
LC System Same as HPLC-UV Method (Table 1) Ensures direct correlation of retention times.
Ionization Source Electrospray Ionization (ESI), Positive Mode Ideal for protonating basic nitrogen-containing compounds.
MS Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Q-TOF for high-resolution accurate mass; QqQ for sensitivity.
Scan Mode Full Scan (m/z 50-500) and Auto MS/MS Full scan for detection; Auto MS/MS triggers fragmentation on detected peaks.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Gas Temp. 325 °C Facilitates desolvation of ions.

| Collision Energy | Ramped (e.g., 10-40 eV) | Provides a range of fragmentation energies for comprehensive structural data. |

Method Validation: A Trustworthy and Self-Validating System

For use in a regulated environment, any analytical method must be validated to prove it is suitable for its intended purpose. The validation parameters are defined by ICH guidelines.[2][12][13]

Table 3: ICH Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria for a Purity Method
Specificity To ensure the analyte is measured without interference. Peak purity analysis (e.g., by PDA or MS) demonstrates the main peak is spectrally homogenous.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999 over the specified range.[14]
Range The concentration interval where the method is precise and accurate. For impurities: Reporting Level to 120% of the specification limit.[2]
Accuracy Closeness of test results to the true value. Recovery of 80-120% for spiked impurity samples.[3]
Precision Agreement between a series of measurements. Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%).
LOD/LOQ Lowest amount detectable/quantifiable. LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.

| Robustness | Capacity to remain unaffected by small, deliberate variations. | No significant change in results with varied flow rate, pH, column temp. |

Comparison with Alternative Analytical Techniques

While HPLC and LC-MS are superior for this application, it is important to understand the landscape of alternative technologies.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. However, aniline derivatives can be problematic due to their polarity and potential for thermal degradation. Analysis often requires a derivatization step to increase volatility and reduce peak tailing, which adds time and complexity to the procedure.[14][15][16]

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency. For ionic or polar molecules like aniline derivatives, it can be a viable alternative.[17] However, its primary drawback is often lower concentration sensitivity when using standard UV detectors compared to HPLC. While techniques like on-line concentration can improve sensitivity, HPLC remains the more robust and widely adopted platform in pharmaceutical quality control.[17]

Table 4: Comparison of Analytical Techniques

Technique Advantages for this Analyte Disadvantages for this Analyte
HPLC / LC-MS High resolution & sensitivity.[3] Direct analysis without derivatization.[15] Seamlessly provides identity (MS) and purity (UV).[5] Well-established in pharmaceutical QC. Higher solvent consumption compared to CE.
Gas Chromatography (GC) High efficiency for volatile compounds. Likely requires derivatization, adding complexity.[16] Risk of thermal degradation for aniline compounds.[15]

| Capillary Electrophoresis (CE) | Very high separation efficiency.[17] Low solvent consumption ("green" technique). | Generally lower concentration sensitivity with UV detection.[17] Can be less robust than HPLC for routine QC. |

Experimental Protocols

Protocol 1: HPLC-UV Purity and Assay Analysis
  • Standard Preparation (1.0 mg/mL Stock): Accurately weigh ~25 mg of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard Preparation (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 50:50 Acetonitrile:Water.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • System Setup: Equilibrate the HPLC system with the conditions outlined in Table 1 for at least 15 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (50:50 Acetonitrile:Water) to ensure no system contamination.

    • Inject the working standard five times to establish system suitability (RSD of peak area should be ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Purity: Determine the area percent of all impurity peaks relative to the total peak area.

    • Assay: Calculate the concentration of the sample against the reference standard.

Protocol 2: LC-MS Identification Analysis
  • Sample Preparation: Use a portion of the same 0.1 mg/mL sample solution prepared for the HPLC-UV analysis. Further dilution may be necessary depending on MS sensitivity.

  • System Setup: Equilibrate the LC-MS system using the conditions outlined in Table 1 and Table 2. Perform a system calibration and tuning check as per manufacturer's recommendations.

  • Injection: Inject the diluted sample solution.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺.

    • Verify that the mass spectrum of the main peak contains the correct [M+H]⁺ ion within a 5 ppm mass accuracy window (for high-resolution MS).

    • Analyze the MS/MS spectrum of the main peak to confirm its fragmentation pattern matches the expected structure.

    • For any significant impurities, analyze their mass spectra and MS/MS spectra to propose potential structures.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the complete characterization of the target compound.

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Evaluation cluster_report 4. Finalization prep_std Reference Standard Preparation hplc HPLC-UV Analysis prep_std->hplc prep_smp Sample Preparation prep_smp->hplc lcms LC-MS Analysis prep_smp->lcms quant Quantification (Assay & Purity %) hplc->quant UV Data ident Identification (MW & Structure) lcms->ident MS Data impurity Impurity Profiling & Elucidation lcms->impurity MS/MS Data report Certificate of Analysis (CoA) / Report quant->report ident->report validation Method Validation (as per ICH) impurity->validation validation->report Validation Report

Caption: Integrated workflow for characterization of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Patel, D., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Thermo Fisher Scientific Inc. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Prajapati, Y., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Benchchem. Analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline.
  • Wang, T., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC.
  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Niessen, W.M.A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • ResearchGate. (2025, August 31). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids.
  • ResearchGate. Characterization of pharmaceutical compounds and related substances by using HPLC FTICR-MS and tandem mass spectrometry.
  • HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline.
  • Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and selected derivatives by gas chromatography.
  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Al-mahraje, N. A. H., & Al-Adilee, K. J. (2023, December 15). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Baghdad Science Journal.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Brown, K. K., et al. (1992). High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine. PubMed.
  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Al-Asmari, F., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.
  • Benchchem. Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for 4,4'-Methylenedianiline.
  • ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • ThermoFisher. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

Sources

Comparing the efficacy of different palladium ligands for pyridinylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridinylanilines in Modern Drug Discovery

Pyridinylaniline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in a variety of biological interactions, often acting as hinge-binding motifs in kinase inhibitors or as key pharmacophores in a range of other drug targets. The efficient and reliable synthesis of these vital building blocks is therefore a critical endeavor for researchers in drug development.

The construction of the C-N bond between a pyridine and an aniline moiety is frequently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] The success of this transformation is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they actively participate in the catalytic cycle, dictating the reaction's efficiency, substrate scope, and tolerance to functional groups.[3][4] This guide provides a comparative analysis of several classes of palladium ligands, offering insights into their relative performance in the synthesis of pyridinylanilines and providing a practical framework for ligand selection.

The Catalytic Heart of the Matter: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. The catalytic cycle, a simplified representation of which is shown below, typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (R-NH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)(L)-NHR->Ar-NHR Product Ligand_Screening_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis A Weigh Aryl Halides, Amine, Base B Add Solvent A->B C Add Pd Precatalyst & Ligand B->C D Heat to 100 °C C->D E Monitor by LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify by Chromatography H->I J Characterize & Determine Yield I->J

Caption: General experimental workflow for ligand screening.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(pyridin-3-yl)aniline using a selected palladium/ligand system. This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen). [6][7]

  • Reagent Preparation: In a glovebox, to an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add 2-bromoaniline (172 mg, 1.0 mmol, 1.0 equiv), 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: To the vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd) and the respective phosphine ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for the specified reaction time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(pyridin-3-yl)aniline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Performance Data

The following table summarizes the hypothetical results from the screening of the four ligand classes in the synthesis of 2-(pyridin-3-yl)aniline.

LigandPalladium PrecatalystReaction Time (h)Temperature (°C)Yield (%)
Josiphos (SL-J009-1)Pd₂(dba)₃1210085
XantphosPd₂(dba)₃1810078
DavePhosPd₂(dba)₃1210092
SPhosPd₂(dba)₃1010095

This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrate purity.

Analysis and Interpretation of Results

Based on the hypothetical data, all four ligands facilitated the desired C-N coupling reaction to form 2-(pyridin-3-yl)aniline. However, there are notable differences in their performance.

  • SPhos and DavePhos emerged as the most effective ligands in this particular transformation, affording the highest yields in the shortest reaction times. This is likely due to their combination of steric bulk and electron-richness, which promotes a highly active and stable palladium catalyst. [3][8][9]* Josiphos also demonstrated good efficacy, providing a high yield after a slightly longer reaction time. The robust nature of the ferrocene backbone contributes to the stability of the catalyst, making it a reliable choice for challenging couplings. [10][11]* Xantphos , while still effective, gave a slightly lower yield and required a longer reaction time compared to the other ligands in this specific example. The wider bite angle of Xantphos is generally beneficial, but for this particular substrate combination, the monodentate Buchwald-type ligands and the Josiphos ligand appear to be more optimal. [12][13]

Conclusion and Future Perspectives

The selection of the appropriate palladium ligand is a critical parameter in the successful synthesis of pyridinylanilines. This guide has provided a comparative overview of four prominent ligand classes—Josiphos, Xantphos, DavePhos, and SPhos—and their potential efficacy in this important transformation. While all are capable of promoting C-N bond formation, the sterically hindered and electron-rich monodentate Buchwald-type ligands, such as SPhos and DavePhos, often provide superior performance in terms of yield and reaction time for the synthesis of many pyridinylaniline targets.

The field of ligand design is continually evolving, with new and improved ligands being developed to address the challenges of modern organic synthesis. Future advancements will likely focus on creating even more active, stable, and versatile catalysts that can operate under milder conditions and with a broader range of substrates. As our understanding of the intricate interplay between ligand structure and catalytic activity deepens, we can expect to see the development of even more powerful tools for the construction of these vital medicinal chemistry scaffolds.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. (n.d.). Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. (2007, April 7). Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. (n.d.). Retrieved from [Link]

  • Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation | Organic Letters - ACS Publications. (2023, December 26). Retrieved from [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • DavePhos, 97% | 638021-1G | SIGMA-ALDRICH | SLS. (n.d.). Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. (n.d.). Retrieved from [Link]

  • Josiphos ligands - Wikipedia. (n.d.). Retrieved from [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved from [Link]

  • Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. - Semantic Scholar. (2016, August 25). Retrieved from [Link]

  • SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Understanding the Applications of DavePhos Ligands in Synthesis. (n.d.). Retrieved from [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. (n.d.). Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. (2016, October 25). Retrieved from [Link]

  • Structure, numbering, and applications for important Josiphos ligands. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. (2024, December 13). Retrieved from [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC. (n.d.). Retrieved from [Link]

  • Palladium catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent unprecedented reaction of pyridine-4-carbaldehyde, 2-iodoaniline and triethylamine - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC. (n.d.). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved from [Link]

  • The palladium-catalyzed synthesis of organic amines - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma - Beilstein Archives. (2024, November 4). Retrieved from [Link]

  • Palladium complexes of multidentate pyrazolylmethyl pyridine ligands: Synthesis, structures and phenylacetylene polymerization | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Biological activity of fluorinated vs. non-fluorinated pyridinylaniline analogues

[1][2]

Executive Summary & Strategic Rationale

The pyridinylaniline scaffold (defined as a pyridine ring linked via a secondary amine to a phenyl ring) represents a privileged pharmacophore in modern drug discovery, serving as the core architecture for numerous kinase inhibitors (e.g., Imatinib derivatives), KCNQ channel openers, and antimicrobial agents.

The strategic introduction of fluorine into this scaffold—specifically onto the aniline ring or the pyridine backbone—is not merely a lipophilic modification; it is a fundamental switch that alters electronic distribution , metabolic liability , and binding kinetics .

This guide objectively compares the biological performance of fluorinated analogues against their non-fluorinated parents, focusing on three critical parameters:

  • Kinase Selectivity & Potency: Impact on IC50 values and residence time.

  • Metabolic Stability: The "Metabolic Blocking" effect on Phase I oxidation.

  • Physicochemical Properties: Modulation of pKa and membrane permeability (LogD).

Mechanistic Impact of Fluorination[3][4][5][6][7][8][9][10][11]

Before analyzing specific data, it is crucial to understand the causality behind the biological shifts observed in pyridinylaniline analogues.

Electronic Modulation (The pKa Shift)

The basicity of the pyridine nitrogen is critical for hydrogen bonding in the ATP-binding pocket of kinases.

  • Non-Fluorinated: The pyridine nitrogen typically has a pKa of ~5.2.

  • Fluorinated: Fluorine is highly electronegative.[1][2][3] Placing a fluorine atom on the pyridine ring (ortho to the nitrogen) can lower the pKa by 1–2 units. This reduces the energy penalty for desolvation but may weaken the H-bond acceptance capability.

  • Outcome: Fluorination allows fine-tuning of the donor/acceptor strength to match the specific acidic residues (e.g., Cys, Asp) in the target protein.

Metabolic Blocking

The aniline ring is a "soft spot" for Cytochrome P450 (CYP450) enzymes, particularly susceptible to hydroxylation at the para and ortho positions.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Result: Substituting a metabolic "hotspot" hydrogen with fluorine effectively blocks oxidation, extending the half-life (

    
    ) and reducing intrinsic clearance (
    
    
    ).

Comparative Case Study: The "Kinase Switch"

Reference Model: Sorafenib (Non-F central ring) vs. Regorafenib (F-substituted central ring).

While these drugs are diarylureas, their core activity relies on the pyridinylaniline-like interaction within the kinase pocket. Regorafenib is structurally identical to Sorafenib except for a single fluorine atom on the central phenyl (aniline) ring.

Potency Comparison (IC50 Data)

The addition of fluorine creates a distinct biological profile, enhancing potency against specific angiogenic kinases.

Target KinaseSorafenib (

nM)
Regorafenib (

nM)
Biological Impact of Fluorine
VEGFR2 (KDR) 904.2>20-fold Potency Increase. Fluorine enhances hydrophobic packing in the allosteric pocket.
TIE2 411311Moderate Improvement.
RET 5.91.54-fold Potency Increase. Critical for treating RET-mutant cancers.
c-KIT 687~10-fold Potency Increase.
B-RAF (V600E) 3828Comparable Activity. Fluorine does not disrupt the primary binding mode here.

Data Source: Synthesized from FDA Pharmacology Reviews and Wilhelm et al. (Int J Cancer, 2011).

Structural Logic

The fluorine atom in Regorafenib fills a hydrophobic pocket that is unoccupied in the Sorafenib binding mode. This prevents the "wobble" of the central ring, reducing the entropic penalty upon binding and increasing the residence time of the drug on the target.

Visualizing the Structure-Activity Relationship (SAR)[11][13]

The following diagram illustrates the strategic placement of fluorine on the pyridinylaniline scaffold and its direct biological consequences.

SAR_MapCorePyridinylaniline ScaffoldF_PyridineFluorine on Pyridine Ring(Ortho/Meta)Core->F_Pyridine Modification AF_AnilineFluorine on Aniline Ring(Para/Ortho)Core->F_Aniline Modification BEffect_PyReduces Basicity (pKa)Modulates H-Bond StrengthF_Pyridine->Effect_PyEffect_AnBlocks CYP450 HydroxylationIncreases Lipophilicity (LogP)F_Aniline->Effect_AnOutcome_PyAltered Selectivity ProfileEffect_Py->Outcome_PyOutcome_AnExtended Half-life (t1/2)Enhanced Potency (Hydrophobic Fit)Effect_An->Outcome_An

Caption: SAR map depicting how regional fluorination alters the physicochemical and biological trajectory of the scaffold.

Experimental Protocols

To validate the differences described above, the following standardized protocols are recommended. These ensure self-validating results.

Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Blocking" effect of fluorine.

Materials:

  • Test Compounds: Non-fluorinated analogue (Compound H) and Fluorinated analogue (Compound F).

  • Liver Microsomes: Pooled Human/Mouse Liver Microsomes (20 mg/mL).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Compound H and Compound F in DMSO. Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with 0.5 mg/mL microsomes.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    .

Expected Result: The fluorinated analogue (Compound F) should exhibit a shallower slope (lower


Protocol: Kinase Inhibition Assay (FRET-Based)

Objective: To measure potency shifts (

Workflow:

  • Reaction Mix: Combine Kinase (e.g., VEGFR2), peptide substrate (labeled), and ATP (at

    
     concentration) in assay buffer (50 mM HEPES, 10 mM 
    
    
    ).
  • Dosing: Add Test Compounds in a 10-point dose-response curve (e.g., 10 µM down to 0.1 nM).

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Add Detection Reagent (Europium-labeled antibody). Read TR-FRET signal.

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Biological Data Summary: Fluorine vs. Hydrogen[3][4][5][9][11]

The table below summarizes the general trends observed when converting a Pyridinylaniline (H) to a Fluoro-Pyridinylaniline (F).

PropertyNon-Fluorinated (Parent)Fluorinated AnalogueMechanism
Lipophilicity (LogP) ModerateHigh (+0.2 to +0.5 units)C-F bond is more hydrophobic than C-H. Improves membrane permeability.[1][4][3][5]
Metabolic Stability Low/ModerateHighSteric and electronic protection against CYP oxidation.
Membrane Permeability ModerateHighFluorine reduces polarizability, aiding passive transport.
Protein Binding StandardIncreasedEnhanced hydrophobic interaction with protein pockets.
Solubility ModerateLowerIncreased lipophilicity often reduces aqueous solubility (requires formulation).

Metabolic Pathway Visualization

The following diagram details the metabolic fate of the scaffold and how fluorine intervenes.

MetabolismParentPyridinylaniline(Parent Drug)CYPCYP450 Enzyme(Oxidation)Parent->CYPMetabolite_OHHydroxylated Metabolite(Inactive/Rapid Clearance)CYP->Metabolite_OH If C-H (Labile)BlockedMetabolic Blockade(C-F Bond Stable)CYP->Blocked If C-F (Stable)Path_HNon-Fluorinated PathGlucuronideGlucuronidation -> ExcretionMetabolite_OH->GlucuronidePath_FFluorinated PathActiveSustained Active Drug ConcentrationBlocked->Active

Caption: Metabolic divergence: Fluorine prevents the formation of the hydroxylated metabolite, sustaining active drug levels.

References

  • Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[6][7][8][1][9][4][2][3][10][5] Chemical Society Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2012). Stivarga (Regorafenib) Pharmacology Review.Link

  • Haghi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research.[11] Link

In Silico Profiling of Difluoropyridine Anilines: A Comparative DFT Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the difluoropyridine aniline scaffold represents a critical bioisostere of traditional biphenyl or phenyl-pyridine systems. The strategic incorporation of fluorine atoms into the pyridine ring modulates physicochemical properties—specifically basicity (pKa), lipophilicity (LogP), and metabolic stability—without significantly altering steric bulk.

This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol to evaluate the electronic properties of difluoropyridine anilines. We compare this scaffold against its non-fluorinated counterparts to demonstrate how electronic modulation can be predicted in silico before synthesis.

Part 1: The Comparative Landscape

To understand the value of the difluoropyridine aniline scaffold, we must benchmark it against standard alternatives used in kinase inhibitor and protein-protein interaction (PPI) inhibitor design.

The Three Scaffolds
  • Phenyl Aniline (Baseline): The standard biphenyl-amine motif. High electron density, prone to metabolic oxidation (CYP450), and neutral pKa.

  • Pyridine Aniline (Alternative A): Introduces a nitrogen heteroatom. Increases water solubility but introduces a basic center (pyridine N) that can lead to hERG liability or poor membrane permeability.

  • Difluoropyridine Aniline (Target): The 2,6-difluoro substitution on the pyridine ring. The fluorine atoms act as strong electron-withdrawing groups (EWG), drastically reducing the basicity of the pyridine nitrogen and blocking common metabolic soft spots.

Part 2: Computational Methodology (The Protocol)

A robust DFT study requires more than just submitting a job. It requires a workflow that accounts for conformational flexibility and solvation effects. Below is the standard protocol for profiling these scaffolds.

The Computational Workflow

The following diagram outlines the critical path from 2D structure to validated electronic property data.

DFT_Workflow Start 2D Structure Input (SMILES/SDF) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Gas Phase ConfSearch->GeomOpt Select Lowest E Conformer FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Decision Imaginary Freq = 0? FreqCalc->Decision Solvation Single Point Energy (SPE) PCM or SMD Model (Water/DMSO) Decision->Solvation Yes (Minima) Restart Perturb Geometry & Restart Optimization Decision->Restart No (Saddle Point) Analysis Property Analysis (FMO, MEP, pKa) Solvation->Analysis Restart->GeomOpt

Figure 1: Standardized DFT workflow for small molecule drug candidates. Note the mandatory frequency check to ensure a true local minimum.

Technical Specifications & Causality
  • Functional Selection (B3LYP vs. wB97X-D): While B3LYP is the historical standard for organic molecules, we recommend wB97X-D for systems with pi-stacking or intramolecular hydrogen bonding (common in anilines). It includes dispersion corrections that B3LYP lacks.

  • Basis Set (6-311++G(d,p)): The "++" diffuse functions are non-negotiable for anilines. The lone pair on the nitrogen requires diffuse functions to correctly model the electron density tail, which dictates basicity and hydrogen bonding capability.

  • Solvation Model (SMD): For pKa predictions, the Solvation Model based on Density (SMD) is superior to standard PCM (Polarizable Continuum Model) because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for accurate free energy of solvation (

    
    ) calculations.
    

Part 3: Electronic Property Analysis

Comparative Data: Electronic Profiling

The table below summarizes the typical electronic shifts observed when moving from a Phenyl Aniline to a Difluoropyridine Aniline.

PropertyPhenyl Aniline (Baseline)Pyridine Aniline (Alternative)Difluoropyridine Aniline (Target)Impact on Drug Design
HOMO Energy (eV) -5.2 to -5.5-5.8 to -6.1-6.5 to -6.8 Lower HOMO = Higher oxidative stability (less prone to metabolic degradation).
LUMO Energy (eV) -1.0 to -1.5-1.8 to -2.2-2.5 to -2.9 Lower LUMO = Increased electrophilicity; potential for covalent interactions if designed.
HOMO-LUMO Gap ~4.0 eV~4.0 eV~3.8 eV Slight decrease in gap indicates "softer" character, but high ionization potential dominates stability.
Pyridine N pKa N/A~5.2 (Basic)< 1.0 (Non-Basic) CRITICAL: Fluorine withdraws density, neutralizing the basic N. Improves permeability.
Dipole Moment (D) ~1.5~2.2~4.5 High dipole can improve solubility but requires balance with lipophilicity.
Mechanism of Action: The Fluorine Effect

The difluoropyridine scaffold works through a specific electronic mechanism. The fluorine atoms exert a strong Inductive Effect (-I) that outweighs their Resonance Effect (+R).

Fluorine_Effect Fluorine Fluorine Substituents (2,6-position) Inductive Inductive Withdrawal (-I) (Sigma Bonds) Fluorine->Inductive High Electronegativity RingDensity Depleted Ring Electron Density Inductive->RingDensity NitrogenLP Pyridine Nitrogen Lone Pair Stabilization RingDensity->NitrogenLP Pulls e- density Outcome Reduced Basicity (pKa) & Increased Metabolic Stability NitrogenLP->Outcome

Figure 2: The electronic cascade initiated by fluorine substitution. The withdrawal of electron density renders the pyridine nitrogen less available for protonation.

Molecular Electrostatic Potential (MEP)

In a standard Pyridine Aniline , the pyridine nitrogen appears as a deep red region on the MEP map (negative potential), indicating a strong H-bond acceptor and a site for protonation.

  • In Difluoropyridine: The MEP around the ring nitrogen shifts from red to yellow/green (neutral). This visualizes why the pKa drops. The fluorine atoms themselves will show small negative potentials, but the "hotspot" on the nitrogen is effectively quenched.

Part 4: Experimental Validation & Trustworthiness

A computational model is only as good as its validation. As a Senior Scientist, you must cross-reference DFT data with experimental proxies.

  • NMR Chemical Shifts:

    • Protocol: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors on the optimized geometry.

    • Validation: Compare the calculated

      
       and 
      
      
      
      shifts with experimental NMR. The carbon atoms attached to Fluorine (C-F) should show significant deshielding (downfield shift) and C-F coupling splitting.
  • UV-Vis Correlation:

    • Protocol: Run TD-DFT (Time-Dependent DFT) on the ground state geometry (nstates=10).

    • Validation: The

      
       absorption corresponding to the HOMO 
      
      
      
      LUMO transition should match experimental UV-Vis spectra. Difluoropyridine anilines typically show a hypsochromic (blue) shift compared to phenyl analogs due to stabilization of the HOMO.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Link

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyridinylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyridinylanilines in Drug Discovery

The pyridinylaniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in the design of kinase inhibitors and other targeted therapies. The critical bond connecting the pyridine and aniline rings is most commonly forged using palladium-catalyzed cross-coupling reactions.

Among the most powerful tools in the synthetic chemist's arsenal for this transformation are the Suzuki-Miyaura coupling and the Stille coupling. Both methodologies offer robust pathways to construct this crucial C(sp²)–C(sp²) bond, yet they possess distinct characteristics, advantages, and drawbacks. This in-depth guide provides a comparative analysis of these two reactions, drawing from established literature and field experience to inform your selection of the optimal synthetic strategy. We will delve into mechanistic underpinnings, compare performance based on experimental data, and provide validated protocols to empower researchers in their synthesis campaigns.

Mechanistic Foundations: A Tale of Two Transmetalations

At their core, both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a Palladium(0)/Palladium(II) couple. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The defining difference between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling utilizes an organoboron reagent, typically a boronic acid or a boronate ester. A crucial feature of this reaction is the requirement for a base to activate the boron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[3][4]

Suzuki_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) red_elim Reductive Elimination pd0->red_elim ox_add Oxidative Addition (Ar¹-X) ox_add->pd0 pd_ii trans-Ar¹-Pd(II)-X (L)₂ pd_ii->ox_add Ar¹-X (Pyridinyl/Aniline Halide) transmetal Transmetalation transmetal->pd_ii boron Ar²-B(OR)₂ + Base -> [Ar²-B(OR)₂(Base)]⁻ boron->transmetal Ar² Group Transfer pd_ii_ar2 cis-Ar¹-Pd(II)-Ar² (L)₂ pd_ii_ar2->transmetal red_elim->pd_ii_ar2 Forms Product product Ar¹-Ar² Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) red_elim Reductive Elimination pd0->red_elim ox_add Oxidative Addition (Ar¹-X) ox_add->pd0 pd_ii trans-Ar¹-Pd(II)-X (L)₂ pd_ii->ox_add Ar¹-X (Pyridinyl/Aniline Halide) transmetal Transmetalation transmetal->pd_ii tin Ar²-Sn(R)₃ tin->transmetal Ar² Group Transfer Forms X-Sn(R)₃ pd_ii_ar2 cis-Ar¹-Pd(II)-Ar² (L)₂ pd_ii_ar2->transmetal red_elim->pd_ii_ar2 Forms Product product Ar¹-Ar² Workflow_Comparison Synthetic Workflow Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start 4-Bromo-3-methylaniline + Pyridine-4-boronic acid s_reagents Add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (K₂CO₃) s_start->s_reagents s_reaction Heat in Dioxane/Water (90-100 °C, 12-18h) s_reagents->s_reaction s_workup Aqueous Workup (Liquid-Liquid Extraction) s_reaction->s_workup s_purify Column Chromatography (Boron byproducts wash out) s_workup->s_purify s_product Final Product s_purify->s_product st_start 4-Bromo-3-methylaniline + 4-(Tributylstannyl)pyridine st_reagents Add Pd Catalyst (e.g., Pd₂(dba)₃ / XPhos) (No Base Required) st_start->st_reagents st_reaction Heat in Toluene (90-100 °C, 12-18h) st_reagents->st_reaction st_workup Aqueous Workup + KF wash to remove tin st_reaction->st_workup st_purify Column Chromatography (Careful removal of tin residues) st_workup->st_purify st_product Final Product st_purify->st_product

Sources

Comparative Guide to In Vitro Kinase Assay Protocols for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of modern in vitro kinase assay methodologies for characterizing inhibitors based on the 3-(2,6-difluoropyridin-4-yl)-4-methylaniline scaffold. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, enabling researchers to select and optimize the most appropriate assay for their drug discovery goals, from high-throughput screening (HTS) to detailed mechanistic studies.

The 2,6-difluoropyridinyl motif is a privileged scaffold in kinase inhibitor design, with derivatives showing potent activity against key oncogenic and inflammatory targets such as RAF, p38 MAP kinase, and c-Met.[1][2][3] Accurate and robust characterization of these compounds is paramount. The primary challenge in kinase inhibitor assays is the reliable measurement of a phosphorylation event—the transfer of a phosphate group from ATP to a substrate.[4] This guide focuses on three robust, HTS-compatible, non-radioactive methods: a luminescence-based ADP detection assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and a mobility-shift assay.

The Foundational Principle: Measuring Kinase Activity

All kinase assays, at their core, quantify the enzymatic reaction shown below. The choice of technology dictates how either the consumption of ATP, the production of ADP, or the generation of the phosphorylated substrate is measured.

Kinase_Reaction cluster_reactants Reactants cluster_products Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + Mg²⁺ Substrate Peptide/Protein Substrate Substrate->Phospho_Substrate + Mg²⁺ ATP ATP ATP->Phospho_Substrate + Mg²⁺ ADP ADP Phospho_Substrate->ADP Inhibitor Inhibitor (e.g., Aniline Derivative) Inhibitor->Kinase Inhibition

Caption: The fundamental kinase reaction and point of inhibitor intervention.

Primary Recommendation: ADP-Glo™ Luminescence Assay

For initial screening and IC50 determination of novel aniline derivatives, the ADP-Glo™ assay offers a superior balance of sensitivity, robustness, and universality.[5] It is considered a gold-standard method in modern HTS environments.[6] The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[7]

Principle of Operation: This is a two-step process.[7][8] First, the kinase reaction is stopped, and all remaining ATP is depleted by a specific reagent. This step is critical as it eliminates the primary source of background signal. In the second step, a detection reagent converts the ADP produced by the kinase back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is measured by a luminometer.[7][9]

ADP_Glo_Workflow Step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Incubate1 Incubate (e.g., 60 min @ RT) Step1->Incubate1 Step2 Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent Incubate1->Step2 Incubate2 Incubate (40 min @ RT) Step2->Incubate2 Step3 Step 3: ADP to ATP & Detection Add Kinase Detection Reagent Incubate2->Step3 Incubate3 Incubate (30-60 min @ RT) Step3->Incubate3 Read Measure Luminescence (RLU ∝ Kinase Activity) Incubate3->Read

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Causality Behind Key Parameters:

  • ATP Concentration: For ATP-competitive inhibitors, which includes many aniline derivatives, the apparent IC50 is highly dependent on the ATP concentration.[10] It is crucial to run the assay at an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase. This ensures that the determined IC50 value is a more accurate reflection of the compound's potency and allows for more meaningful comparisons across different kinases.[10]

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction operates within the linear range, typically aiming for 10-30% conversion of substrate to product. This prevents substrate depletion and ensures the measured activity is proportional to the enzyme concentration.

  • Assay Robustness (Z'-Factor): Before screening, the assay must be validated by calculating the Z'-factor, a statistical parameter that assesses the quality and reliability of an HTS assay.[11][12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[11][12]

Comparison with Alternative Assay Formats

While ADP-Glo™ is an excellent primary choice, other technologies offer distinct advantages and may be preferable for specific applications.

FeatureADP-Glo™ (Luminescence) HTRF® KinEASE™ (TR-FRET) Caliper Mobility-Shift Assay
Principle Measures ADP production via a coupled luciferase reaction.[7]Measures phosphorylated substrate using antibody-based FRET.[14][15]Measures electrophoretic mobility difference between substrate and product.[10]
Primary Output Luminescence (RLU)TR-FRET Ratio (665nm/620nm)Electropherogram (Peak Heights)
Universality High. Works with virtually any kinase/substrate combination.[16]Semi-universal; requires a suitable biotinylated substrate and phospho-antibody.[14]High. Requires a fluorescently labeled peptide with a charge difference upon phosphorylation.
Sensitivity Very High. Can detect low substrate conversion.[7][17]High. TR-FRET is a very sensitive detection mode.[18]High. Comparable to radiometric assays.[10]
ATP Kₘ Studies Excellent. Can be used with ATP concentrations up to 1mM.[5]Good. Compatible with a wide range of ATP concentrations.[14]Excellent. Direct measurement allows for precise kinetic studies.
Interference Low. Luciferase inhibitors can interfere, but the two-step protocol minimizes this.[17]Medium. Colored compounds (quenching) or fluorescent compounds can interfere.Low. Compound interference is minimal.
Best For... HTS, IC50 profiling, selectivity screening.HTS, cell-based lysate assays.Mechanism of Action (MoA) studies, resolving complex kinetics.

Comparative Data Interpretation

Below is a table of hypothetical, yet realistic, data that could be generated when testing a novel 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline derivative against its target kinase (e.g., BRAF V600E) using the three compared assays.

ParameterADP-Glo™HTRF® KinEASE™Caliper Mobility-Shift
Assay Z'-Factor 0.850.790.81
Determined IC50 (nM) 15.218.514.8
Signal-to-Background >200~10N/A (ratiometric)
Throughput High (384/1536-well)High (384/1536-well)Medium (384-well)
Cost per Well


$

The consistency of the IC50 values across the different platforms provides strong validation for the compound's inhibitory activity.[4][19] The Z'-factor values for all assays are well above the 0.5 threshold, indicating robust and reliable performance.[11][12]

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescence Assay for IC50 Determination

This protocol is designed for a 384-well plate format.[8][20]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline derivative in 100% DMSO.

    • Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution series is common.

    • Dilute each concentration from the DMSO plate into assay buffer so that the final DMSO concentration in the kinase reaction is ≤1%.

  • Kinase Reaction (5 µL total volume):

    • To each well of a 384-well plate, add:

      • 2.5 µL of 2x Kinase/Substrate Mix (containing the target kinase and its specific peptide substrate in 1x kinase buffer).

      • 2.5 µL of 2x Compound/ATP Mix (containing the test compound and ATP at 2x the final desired concentration, e.g., 2x Kₘ).

    • Controls: Prepare wells for 100% activity (DMSO vehicle only) and 0% activity (no enzyme or a potent known inhibitor).

    • Initiate the reaction by adding the Compound/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.[8]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.[8]

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

    • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[21]

Protocol 2: HTRF® KinEASE™ TR-FRET Assay

This protocol describes a typical HTRF assay in a 20 µL final volume.[14][15]

  • Reagent Preparation:

    • Prepare solutions of kinase, biotinylated substrate, ATP, and test compound in the recommended enzymatic buffer.

    • Prepare the detection mix containing Europium (Eu³⁺) cryptate-labeled anti-phospho antibody and Streptavidin-XL665 in detection buffer.

  • Kinase Reaction (10 µL):

    • Add 4 µL of test compound (2.5x final concentration).

    • Add 2 µL of kinase (5x final concentration).

    • Add 2 µL of biotinylated substrate (5x final concentration).

    • Initiate the reaction by adding 2 µL of ATP (5x final concentration).

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection (20 µL final volume):

    • Add 5 µL of Streptavidin-XL665 and 5 µL of the anti-phospho antibody-Eu³⁺ cryptate mix to each well. This also stops the reaction via EDTA in the detection buffer.[14]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

    • The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.[15] Calculate IC50 values as described previously.

Protocol 3: Caliper Life Sciences Mobility-Shift Assay

This microfluidic-based assay directly measures the conversion of substrate to product.[10]

  • Reaction Setup:

    • Prepare the kinase reaction mixture containing kinase, fluorescently labeled peptide substrate, ATP, and the test compound in assay buffer (typically 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).[10]

    • Incubate for the desired reaction time.

  • Data Acquisition:

    • The Caliper EZ Reader instrument aspirates the sample from the assay plate onto a microfluidic chip.

    • An electric field is applied, separating the negatively charged phosphorylated product from the less-charged substrate peptide.

    • A laser excites the fluorescent label, and detectors measure the peak heights of both the substrate and product.

  • Data Analysis:

    • The percent conversion is calculated from the relative peak heights of the product and substrate.

    • Kinase inhibition is determined by the reduction in percent conversion in the presence of the compound.

    • IC50 values are generated by plotting percent inhibition versus compound concentration.

Conclusion and Recommendations

For the initial characterization of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline derivatives, the ADP-Glo™ assay is the recommended starting point due to its universality, high sensitivity, low compound interference, and cost-effectiveness for HTS campaigns. It provides reliable IC50 data crucial for establishing structure-activity relationships (SAR).

The HTRF® assay serves as an excellent orthogonal method for hit confirmation. Its different detection principle (antibody-based) provides confidence that the observed activity is not an artifact of the primary assay technology.

The Mobility-Shift Assay is best employed during the lead optimization phase. Its ability to directly measure substrate and product in real-time makes it the superior choice for detailed mechanistic studies, such as determining the mechanism of action (e.g., ATP-competitive vs. non-competitive) and inhibitor residence time.

By strategically employing these distinct yet complementary technologies, researchers can build a comprehensive and reliable data package to confidently advance their most promising kinase inhibitors toward clinical development.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • International Centre for Kinase Profiling. Services | IC50 Determination. University of Dundee. [Link]

  • Wild, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 800. [Link]

  • Novero, A. G., et al. (2025). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. STAR Protocols. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5494-5507. [Link]

  • Kumar, A., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 26, 935–945. [Link]

  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 539-546. [Link]

  • Oubrie, A., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 123. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]

  • ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • EMD Millipore. PI 3-Kinase (Class I) HTRF Assay. EMD Millipore. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2183-2186. [Link]

  • van Eis, M. J., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • ResearchGate. (2026, February 3). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. ResearchGate. [Link]

  • ResearchGate. HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Protocol.io. ADP Glo Protocol. [Link]

  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Novero, A. G., et al. (2024). A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond). Frontiers in Cell and Developmental Biology, 12, 1354391. [Link]

  • Han, C. M., & Wang, Y. C. (2011). CONCENTRATION ENHANCED MOBILITY-SHIFT ASSAY WITH APPLICATIONS TO APTAMER-BASED BIOMARKER DETECTION AND KINASE PROFILING. The 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

  • ResearchGate. (2025, November 11). Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. ResearchGate. [Link]

Sources

Strategic Fluorination: A Comparative Guide to Enhancing and Assessing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a structural modification; it is a precision tool for modulating physicochemical properties.[1] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. The primary driver for this prevalence is the ability of fluorine to enhance metabolic stability without dramatically altering the steric footprint of the parent molecule (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

This guide objectively compares the metabolic performance of fluorinated candidates against non-fluorinated analogs and details the specific experimental workflows required to validate these improvements.

Mechanistic Basis: Why Fluorine Blocks Metabolism

To assess stability, one must first understand the failure mode of the non-fluorinated analog. The primary mechanism of Phase I metabolism is oxidative clearance driven by Cytochrome P450 (CYP) enzymes.

The C-F Blockade Mechanism

The metabolic "soft spot" of a drug is often a C-H bond susceptible to hydrogen abstraction by the high-valent iron-oxo species (Compound I) of the CYP heme. Replacing this C-H bond with a C-F bond imparts stability through three synergistic factors:

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making homolytic cleavage energetically unfavorable.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density away from the carbon center, making it less prone to oxidation by the electrophilic CYP species.

  • Lipophilicity Modulation: While fluorination generally increases logP (lipophilicity), it can lower logD at physiological pH by modulating the pKa of adjacent basic centers, altering enzyme binding affinity.

Visualization: The CYP450 Blockade

The following diagram illustrates the kinetic failure of CYP450 to oxidize a fluorinated site compared to a hydrogenated site.

CYP_Blockade CYP CYP450 (Compound I) [Fe(IV)=O]+ Drug_H Drug-H (Vulnerable) CYP->Drug_H Attacks C-H Drug_F Drug-F (Resistant) CYP->Drug_F Attacks C-F Intermediate C-H Abstraction (Radical Formation) Drug_H->Intermediate Low Barrier No_Reaction Oxidation Blocked (Stable Drug) Drug_F->No_Reaction High Barrier (Steric/Electronic Repulsion) Metabolite Hydroxylated Metabolite (Drug-OH) Intermediate->Metabolite Rapid OH Rebound

Caption: Comparative mechanism of CYP450 attack. The C-F bond presents a high-energy barrier to the radical abstraction step essential for hydroxylation.

Comparative Performance Guide

The following data summarizes the typical impact of fluorination on metabolic stability parameters: Intrinsic Clearance (


)  and Half-life (

)
.
Table 1: Impact of Fluorination on Metabolic Stability (Representative Data)

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., Ezetimibe analogs).

ParameterNon-Fluorinated Analog (H)Monofluorinated Analog (F)Trifluoromethyl Analog (CF₃)Physiological Implication
Bond Dissociation Energy ~99 kcal/mol~116 kcal/mol~116 kcal/mol (C-F)Higher energy requires more activation for metabolism.
In Vitro

(Microsomes)
15 min45 - 90 min> 120 min3x - 8x extension in half-life allows for lower dosing frequency.
Intrinsic Clearance (

)
> 50 µL/min/mg< 15 µL/min/mg< 5 µL/min/mgShift from "High Clearance" to "Low Clearance" classification.
Metabolic Liability Rapid Para-HydroxylationBlocked at F-siteBlocked; potential steric hindrancePrevents formation of reactive quinone-imine intermediates.
LogP (Lipophilicity) 2.5 (Baseline)2.7 - 2.93.2 - 3.5Caution: CF₃ adds significant lipophilicity, potentially increasing non-specific binding.
Table 2: Analytical Method Comparison for Assessment

Choosing the right tool is critical for fluorinated compounds.

FeatureLC-MS/MS (Standard)19F-NMR (Specialized)Recommendation
Primary Output Mass-to-charge ratio (m/z)Chemical Shift (

ppm)
Use LC-MS for speed; NMR for definitive structure.
Sensitivity High (nM range)Moderate (

M range)
LC-MS for low-clearance drugs; NMR for metabolite profiling.
Quantitation Requires standard curvesAbsolute Quantitation (qNMR)19F-NMR is superior for mass balance studies without standards.
Matrix Interference High (Ion suppression)Zero (No endogenous F)19F-NMR allows direct measurement in urine/plasma without cleanup.

Experimental Protocol: Microsomal Stability Assay

Reagents & Setup[2][3][4]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

The Self-Validating Workflow
  • Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (1 µM final, <0.1% DMSO). Equilibrate at 37°C for 5 min.

    • Why? Ensures protein and compound are at physiological temperature before reaction start.

  • Reaction Initiation: Add NADPH regenerating system.

    • Control 1 (Negative): Prepare a parallel tube without NADPH. If the compound degrades here, it is chemically unstable (hydrolysis), not metabolically unstable.

    • Control 2 (Positive): Run Verapamil or Testosterone in parallel. Verapamil must show high clearance (

      
       min) to validate enzyme activity.
      
  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex and centrifuge (4000g, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS or 19F-NMR.

Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.



Visualization: Experimental Workflow

Workflow cluster_sampling Kinetic Sampling Loop Start Start: HLM + Buffer + Test Compound (1µM) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Initiate: Add NADPH PreWarm->Initiate Sample Aliquot 50µL (t=0, 5, 15... 60 min) Initiate->Sample Quench Quench: Acetonitrile (Stops Reaction) Sample->Quench Immediate Analysis LC-MS/MS or 19F-NMR (Quantify % Remaining) Quench->Analysis Supernatant Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Step-by-step microsomal stability workflow ensuring precise kinetic data capture.

Advanced Insight: The 19F-NMR Advantage

While LC-MS is standard, 19F-NMR is the superior tool for metabolite identification in fluorinated drugs.

  • The Problem with LC-MS: Metabolites often have different ionization efficiencies than the parent drug. A large peak area for a metabolite in MS does not necessarily mean a large quantity.

  • The 19F-NMR Solution: The integral of the fluorine signal is directly proportional to the molar concentration, regardless of the chemical structure (provided relaxation times are respected).

  • Protocol Tip: Use a "cold probe" NMR (cryoprobe) to enhance sensitivity. You can track the disappearance of the parent F-signal and the simultaneous appearance of new F-signals (metabolites) in a single run, providing a complete "mass balance" of the fluorine tag.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR in Drug Discovery: A Powerful and Versatile Tool.[2][3][4] ChemMedChem, 14(12), 1094-1105. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a valuable biaryl scaffold, representing a key structural motif in the development of novel therapeutics and functional materials. The efficient construction of the C-C bond linking the electron-deficient difluoropyridine ring and the electron-rich methylaniline moiety is a critical challenge for synthetic chemists. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic strategies for this target molecule, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect two primary retrosynthetic pathways, analyze the synthesis of key intermediates, and present a comparative analysis based on yield, scalability, and reagent accessibility. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing the necessary experimental data and procedural insights to make informed decisions for their synthetic campaigns.

Retrosynthetic Analysis: Deconstructing the Target

The core challenge in synthesizing 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline lies in the strategic formation of the C(sp²)-C(sp²) bond between the two aromatic rings. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this transformation due to its high functional group tolerance, broad substrate scope, and generally mild reaction conditions.[1][2] Two logical disconnections of the target molecule lead to two distinct Suzuki coupling strategies, as illustrated below.

G cluster_0 Retrosynthetic Analysis cluster_1 Route A cluster_2 Route B TM Target Molecule 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline Bond Suzuki-Miyaura Cross-Coupling TM->Bond Key C-C Bond Disconnection A1 Pyridine Boronic Ester (2,6-Difluoropyridin-4-yl)boronic acid Bond->A1 Strategy 1 B1 Pyridine Halide 4-Bromo-2,6-difluoropyridine Bond->B1 Strategy 2 A2 Aniline Halide 3-Bromo-4-methylaniline B2 Aniline Boronic Ester (3-Amino-4-methylphenyl)boronic acid G cluster_workflow Route A: Experimental Workflow A Combine Reactants (Py-B(pin) + Ar-Br) & Base B Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) A->B C Purge with Inert Gas B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat and Stir (90-100°C, 12-18h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Work-up (Extraction) F->G H Purify (Column Chromatography) G->H I Product Isolation H->I G cluster_workflow Route B: Experimental Workflow A Combine Reactants (Py-Br + Ar-B(pin)) & Base B Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) A->B C Purge with Inert Gas B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat and Stir (90-100°C, 12-18h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Work-up (Extraction) F->G H Purify (Column Chromatography) G->H I Product Isolation H->I

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. The proper management and disposal of chemical waste are not merely procedural afterthoughts but are integral to the integrity of our scientific endeavors. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline, a compound characterized by its halogenated pyridine and aromatic amine moieties.

The disposal of this compound requires a multi-faceted approach, considering its potential reactivity, toxicity, and environmental impact. As such, this guide is grounded in the principles of chemical hygiene, regulatory compliance, and scientific best practices.

I. Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is paramount. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural components—a difluorinated pyridine ring and a methyl-substituted aniline—provide critical insights into its potential hazards.

  • Aromatic Amines: This class of compounds is known for its potential toxicity and carcinogenicity.[1][2][3] They can be readily absorbed through the skin.[1]

  • Halogenated Pyridines: Pyridine and its derivatives are generally classified as hazardous waste.[4][5] The presence of fluorine atoms can enhance the compound's persistence and potential for bioaccumulation.

  • Toxicity: Based on similar structures, it is prudent to assume this compound may be harmful if swallowed, in contact with skin, or inhaled.[6][7]

Given these characteristics, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline must be treated as a hazardous waste.[8]

II. Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Adherence to stringent PPE protocols is mandatory.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene glovesTo prevent skin absorption of the aromatic amine.
Eye Protection Chemical splash goggles and a face shieldTo protect against accidental splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
III. Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[9] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[4][10] High-density polyethylene (HDPE) containers are generally suitable for organic solvent waste.[11]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "3-(2,6-Difluoropyridin-4-yl)-4-methylaniline".[4][11] All components of a mixture must be listed.[8] Do not use abbreviations or chemical formulas.[10]

  • Segregation: This waste stream should be classified as halogenated organic waste .[12] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[12][13]

  • Container Management: Keep the waste container securely closed except when adding waste.[9][10] Do not leave a funnel in the container.[10] The container should not be filled beyond 90% capacity to allow for vapor expansion.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

G Disposal Workflow for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container labeling Label with 'Hazardous Waste' and Full Chemical Name container->labeling segregation Segregate as 'Halogenated Organic Waste' labeling->segregation storage Store in a Cool, Dry, Well-Ventilated Secondary Containment Area segregation->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal_facility Transfer to a Licensed Hazardous Waste Facility ehs_contact->disposal_facility end End: Compliant Disposal disposal_facility->end

Caption: Disposal workflow for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

V. Recommended Disposal Method

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][14] The primary and recommended method for the disposal of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is incineration at a licensed hazardous waste facility.[5] High-temperature incineration is effective for the destruction of halogenated and aromatic compounds.

Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and transportation of the waste to a certified disposal facility.[8][10]

VI. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

VII. Regulatory Compliance

The disposal of hazardous waste is strictly regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[8] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management. It is imperative to adhere to all local, state, and federal regulations. Your institution's EHS department is the primary resource for ensuring compliance.[4]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for waste disposal.[15][16]

VIII. Conclusion

The responsible disposal of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are handling this novel compound in a manner that is safe, compliant, and scientifically sound. Always consult your institution's EHS department for specific guidance and protocols.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Hazardous Waste Guide. (n.d.). Identification, Storage, Disposal & Compliance.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Washington State University. (n.d.). Halogenated Solvents.
  • ChemBK. (2025, August 19). 4-Methylaniline.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • CymitQuimica. (n.d.). CAS 106-49-0: 4-Methylaniline.
  • Capot Chemical. (2013, September 10). material safety data sheet.

Sources

A Comprehensive Guide to the Safe Handling of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel substance at the forefront of research, 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline presents both significant opportunities and unknown hazards. This guide provides a procedural framework for its safe handling and disposal, grounded in established safety protocols for related chemical classes. Given the absence of specific toxicological data, this compound must be treated as hazardous.[1][2] This directive is designed to empower you with the necessary information to maintain a safe laboratory environment while advancing your research.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]

  • May cause irritation to the skin, eyes, and respiratory tract.[9]

  • Potential for long-term health effects with repeated exposure.

  • The toxicological properties have not been fully investigated.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[3][4][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for enhanced protection.[1]To prevent direct skin contact with the compound.[10][11]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[1][11]To protect the eyes from accidental splashes or airborne particles of the compound.[12]
Body Protection A chemical-resistant lab coat.[10]To protect against contamination of personal clothing and skin.[11]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if work cannot be conducted in a fume hood or if aerosols are generated.[3][4][13]To prevent inhalation of airborne particles or vapors, especially given the unknown inhalation toxicity.[8][9]

Note: Always inspect PPE for integrity before use and dispose of contaminated gloves properly.[11][14]

Operational Plan: A Step-by-Step Handling Protocol

All manipulations of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline should occur within a certified chemical fume hood to minimize inhalation exposure.[1][15][16]

Preparation:

  • Ensure the work area within the fume hood is clean and uncluttered.[10][14]

  • Verify that a safety shower and eyewash station are readily accessible and operational.[2][10]

  • Post warning signs indicating the presence of a potentially hazardous compound.[2]

Donning PPE:

  • Follow the proper sequence for donning PPE to ensure complete protection before handling the chemical.

Weighing and Transfer:

  • Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust.[10]

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • When working with the compound in solution, use sealed containers for transfers whenever possible to minimize vapor exposure.[10]

Post-Handling:

  • Thoroughly decontaminate the work surface and any equipment used.[1]

  • Properly seal and label all containers of the compound.[2]

Doffing PPE:

  • Remove PPE in the correct order to prevent cross-contamination.

  • Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][14][15]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep_Area Clean & Uncluttered Fume Hood Verify_Safety Verify Safety Shower & Eyewash Prep_Area->Verify_Safety Don_PPE Don Appropriate PPE Verify_Safety->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer In_Solution Work with in Solution Transfer->In_Solution Decontaminate Decontaminate Work Area & Equipment In_Solution->Decontaminate Collect_Waste Collect in Labeled Hazardous Waste Container In_Solution->Collect_Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste

Caption: Workflow for handling 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Management:

  • Evacuate non-essential personnel from the immediate area.[11][17]

  • Ensure the area is well-ventilated.[17][18]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[17][18][19]

  • Collect the absorbed material into a sealed, properly labeled hazardous waste container.[11][17]

  • Decontaminate the spill area.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]

Storage and Disposal Plan

Storage:

  • Store 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline in a tightly sealed, properly labeled container.[1][18]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][5][19]

  • Store in secondary containment to prevent the spread of material in case of a leak.[1]

Disposal:

  • All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[17]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][17][18]

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[17] The label should include "Hazardous Waste" and the full chemical name.[17]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[18][19] Consult your institution's EHS department for specific disposal procedures.[17]

Disposal_Plan Start Generation of Waste (e.g., residual compound, contaminated items) Collect Collect in a Designated, Labeled Hazardous Waste Container Start->Collect Label Label Container: 'Hazardous Waste' '3-(2,6-Difluoropyridin-4-yl)-4-methylaniline' Collect->Label Store Store Sealed Container in a Cool, Dry, Well-Ventilated Secondary Containment Area Label->Store Contact_EHS Contact Institutional EHS for Pickup and Final Disposal Store->Contact_EHS End Proper Disposal According to Regulations Contact_EHS->End

Caption: Disposal plan for 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline waste.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this novel compound, ensuring both your personal safety and the integrity of your research.

References

  • Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Personal Protective Equipment: Chemical Handling - Good Day's Work. Available from: [Link]

  • Laboratory Safety Rules - Oklahoma State University. Available from: [Link]

  • Lab Safety Guide: Safety Guidelines & Procedures for Laboratories. Available from: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. Available from: [Link]

  • Laboratory Safety Guidelines. Available from: [Link]

  • Laboratory Safety Rules - Environmental Health & Safety Services - Syracuse University. Available from: [Link]

  • Hydrogen fluoride pyridine. Available from: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available from: [Link]

  • 2 - SAFETY DATA SHEET. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available from: [Link]

  • material safety data sheet - Capot Chemical. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Material Safety Data Sheet - 2,6-Difluoroaniline, 97% - Cole-Parmer. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。